Product packaging for Cobalt (II) phosphate hydrate(Cat. No.:CAS No. 60305-65-9)

Cobalt (II) phosphate hydrate

Cat. No.: B12511807
CAS No.: 60305-65-9
M. Wt: 384.76 g/mol
InChI Key: FGMIXSNEQGJBOH-UHFFFAOYSA-H
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Description

Overview of Transition Metal Phosphates in Advanced Materials Science

Transition metal phosphates (TMPs) are a class of inorganic compounds that have become cornerstones in advanced materials science. mdpi.comresearchgate.net These materials are prized for their unique structural and electronic properties, which make them suitable for a wide array of applications. ontosight.airesearchgate.net TMPs are integral to catalysis, energy storage, and environmental remediation. mdpi.comresearchgate.net Their frameworks often feature open structures with tunable porosity, which is advantageous for applications requiring high surface area and ion transport, such as in batteries and supercapacitors. researchgate.netmdpi.com

The versatility of TMPs stems from the ability of transition metals to exist in multiple oxidation states and the strong covalent bonding within the phosphate (B84403) anions (PO₄³⁻). researchgate.netmedwinpublishers.com This combination allows for a rich variety of crystal structures and redox behaviors. In catalysis, for instance, transition metal phosphates are known to facilitate a range of reactions, including oxidation and acid-base catalysis. mdpi.com In the realm of energy storage, they are investigated as electrode materials for lithium-ion batteries and supercapacitors, where their stability and high theoretical capacitance are key advantages. ontosight.aimedwinpublishers.com

Significance of Hydrated Cobalt (II) Phosphates in Contemporary Research

Within the diverse family of TMPs, hydrated cobalt (II) phosphates, such as cobalt (II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O), have emerged as particularly significant in modern research. rsc.orgfrontiersin.org The presence of water molecules within the crystal lattice—forming a hydrate (B1144303)—imparts unique characteristics that are not present in their anhydrous counterparts. frontiersin.org This has led to their exploration in specialized applications, most notably in electrocatalysis. rsc.org

Recent studies have highlighted the role of hydrated cobalt (II) phosphates as efficient electrocatalysts for both the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER), which are critical processes in water splitting for hydrogen production. rsc.orgfrontiersin.orgresearchgate.net The hydrated nature of these materials is believed to enhance their catalytic activity by influencing the electronic structure and providing a high surface area. rsc.org For example, research has shown that composites of hydrated cobalt phosphate with carbon nanofibers exhibit excellent stability and performance in acidic media for the HER. frontiersin.orgresearchgate.net The unique morphologies, such as flower-like nanostructures, that can be synthesized also contribute to their enhanced electrocatalytic properties. frontiersin.orgnih.gov

Historical Context of Cobalt (II) Phosphate Hydrate Investigations

The study of cobalt phosphates has a history that predates their current application in advanced materials. Initially, cobalt phosphates were primarily recognized for their use as pigments. wikipedia.org The inorganic pigment known as cobalt violet is chemically cobalt (II) phosphate. wikipedia.org

Early structural investigations of cobalt (II) phosphate compounds laid the groundwork for understanding their complex crystal chemistries. For example, the crystal structure of cobalt(II) orthophosphate monohydrate (Co₃(PO₄)₂·H₂O) was determined decades ago, providing fundamental insights into the coordination environments of the cobalt ions and the role of the water molecule in the structure. acs.org In the early 20th century, the American chemist Ezekiel Weintraub was the first to produce pure boron in 1909. wikipedia.org Jöns Jacob Berzelius identified boron as an element in 1824. wikipedia.org In the 1930s, Alvin and Moses Strock experimented with orthopedic screw fixtures made of Vitallium, a chromium-cobalt alloy. nih.gov Over time, the focus of research has shifted from these basic characterizations to harnessing the material's functional properties for technological applications, a trend that continues to evolve. researchgate.net

Scope and Research Imperatives for this compound

Current and future research on this compound is driven by several key imperatives. A primary focus is the development of cost-effective and highly efficient catalysts for clean energy technologies. rsc.org Water splitting, in particular, stands out as a promising avenue for producing green hydrogen, and cobalt phosphate-based materials are considered key candidates for facilitating the sluggish oxygen evolution reaction. rsc.org

Research is actively exploring various synthesis methods, such as hydrothermal techniques, to control the morphology and crystal structure of hydrated cobalt phosphates, thereby enhancing their catalytic performance. rsc.org There is a significant effort to understand the structure-property relationships in these materials, for instance, how the degree of hydration and the specific crystal phase influence their electrocatalytic activity. researchgate.net Furthermore, the creation of composite materials, where this compound is combined with conductive substrates like carbon nanofibers or graphene, is a major area of investigation aimed at improving charge transfer and stability. frontiersin.orgmdpi.com The overarching goal is to design and fabricate advanced materials that can contribute to a more sustainable energy landscape. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Co3H2O9P2 B12511807 Cobalt (II) phosphate hydrate CAS No. 60305-65-9

Properties

CAS No.

60305-65-9

Molecular Formula

Co3H2O9P2

Molecular Weight

384.76 g/mol

IUPAC Name

cobalt(2+);diphosphate;hydrate

InChI

InChI=1S/3Co.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6

InChI Key

FGMIXSNEQGJBOH-UHFFFAOYSA-H

Canonical SMILES

O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2].[Co+2].[Co+2]

Origin of Product

United States

Synthesis Methodologies and Controlled Fabrication of Cobalt Ii Phosphate Hydrate

Hydrothermal Synthesis Routes

Hydrothermal synthesis is a widely utilized method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique is particularly effective for synthesizing cobalt (II) phosphate (B84403) hydrate (B1144303) with well-defined morphologies and high crystallinity.

One-Step Hydrothermal Approaches

Facile, one-step hydrothermal and solvothermal methods provide a direct route to synthesizing various forms of cobalt (II) phosphate hydrate. electrochemsci.orgrsc.org These approaches involve heating a sealed vessel, typically a Teflon-lined autoclave, containing a solution of cobalt salts, a phosphate source, and often other reagents to control the reaction environment. electrochemsci.orgrsc.org

For instance, this compound nanosheets have been successfully synthesized via a mild solvothermal process at 140 °C for 12 hours. electrochemsci.org This one-pot synthesis involves the reaction of cobalt acetate (B1210297) tetrahydrate and a sodium dihydrogen phosphate solution in the presence of oleic acid, octadecylamine, ethanol (B145695), and water. electrochemsci.org Similarly, highly active hydrous cobalt phosphate thin films have been prepared through a low-cost, one-pot hydrothermal method at 120 °C (393 K). rsc.org Another approach demonstrates the preparation of cobalt phosphate materials at room temperature in a single step using precursors like cobalt acetate and sodium phosphate, or cobalt nitrate (B79036) and diammonium hydrogen phosphate. nih.gov

Influence of Reaction Temperature on this compound Morphology and Phase

The reaction temperature is a critical parameter in hydrothermal synthesis, exerting significant control over the morphology and phase of the resulting this compound. By adjusting the temperature, it is possible to direct the growth of the crystals into specific shapes and structures.

Studies have shown a distinct morphological evolution with increasing temperature. For example, in the synthesis of Co₃(PO₄)₂·8H₂O on a nickel foam substrate, a change from microflakes to three-dimensional (3D) microflowers was observed as the reaction temperature was increased from 120°C to 150°C and 180°C. The optimal morphology, a well-defined microflower structure, was achieved at 150°C. electrochemsci.org This demonstrates that temperature variations can tune the self-assembly process of the nanocrystals.

The phase composition can also be affected by temperature and the solvent system used. As the proportion of ethanol in a mixed solvent system increases during hydrothermal synthesis, the phase can change from cobalt phosphate octahydrate to cobalt phosphate tetrahydrate. nih.gov Furthermore, thermal treatment of synthesized cobalt (II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O) can lead to its transformation into amorphous forms, and eventually to anhydrous Co₃(PO₄)₂ upon heating above 570°C. researchgate.net

Table 1: Effect of Hydrothermal Reaction Temperature on Morphology

Temperature (°C) Resulting Morphology Reference
120 Microflakes electrochemsci.org
150 3D Microflowers electrochemsci.org
180 Less-defined Microflowers electrochemsci.org

Role of Precursor Concentration and Stoichiometry

The concentration and stoichiometric ratio of the initial reactants play a pivotal role in determining the characteristics of the synthesized this compound. Varying the concentration of cobalt and phosphate precursors can influence the size, shape, and even the phase of the final product. chalcogen.roresearchgate.net

Research on cobalt sulfide (B99878) nanoparticles, a related cobalt compound, has shown that a decrease in precursor concentration leads to a decrease in nanoparticle size, resulting in a more monodispersed product. chalcogen.roresearchgate.net While high precursor concentrations tend to favor the formation of larger nanoparticles, the shape may remain unaffected. chalcogen.ro In the synthesis of cobalt phosphate nanoparticles via co-precipitation, different molar concentrations ranging from 0.1 M to 0.5 M have been explored. researchgate.net

The stoichiometric P/Co ratio, influenced by reagents like pyrazole (B372694), can also alter the final structure. For instance, the elemental relation of P/Co was found to change based on the amount of pyrazole in the dissolution, indicating that different amounts of phosphorus are associated with the cobalt hydrogen phosphate. redalyc.org The choice of precursors, such as using cobalt acetate with sodium phosphate versus cobalt nitrate with diammonium hydrogen phosphate, also impacts the morphology due to differences in the basicity of the reaction environment. nih.gov

Control over Crystallinity and Phase Purity

Achieving high crystallinity and phase purity is essential for optimizing the material's properties. In hydrothermal synthesis, these factors are controlled by parameters such as reaction temperature, time, and the choice of precursors.

X-ray diffraction (XRD) analysis is commonly used to determine the crystal structure and phase purity of the synthesized materials. For this compound, a monoclinic crystal structure is often reported. electrochemsci.orgsid.irafricaresearchconnects.com The crystallinity of the product can be improved by the synthesis method; for example, calcination of as-synthesized cobalt phosphate nanoflakes from a co-precipitation method can enhance their crystalline nature. researchgate.net

The choice of phosphate precursor has been shown to have a dramatic effect on crystallinity. Precipitation from cobalt(II) acetate with Na₂HPO₄ or NaH₂PO₄ can result in crystalline, flower-like microsheet assemblies, whereas using Na₃PO₄ may lead to amorphous, irregular particles. researchgate.net However, even with Na₃PO₄, crystalline nanosheets can be obtained through slow addition of the reagent. researchgate.net This highlights the importance of controlling reaction kinetics to achieve phase-pure, crystalline this compound.

Co-precipitation Techniques for this compound

Co-precipitation is a simple and effective method for synthesizing this compound, particularly in nanoparticle form. researchgate.netsid.ir This technique involves the simultaneous precipitation of the cobalt and phosphate ions from a solution to form an insoluble solid. It is a versatile approach that allows for the synthesis of various nanostructures, such as flower-like and plate-like morphologies, often without the need for surfactants or capping agents. researchgate.net

In a typical co-precipitation synthesis, aqueous solutions of a soluble cobalt salt (e.g., cobalt nitrate or cobalt chloride) and a phosphate source (e.g., sodium phosphate) are mixed under controlled conditions, such as pH and temperature, to induce precipitation. researchgate.netresearchgate.net The resulting precipitate, this compound, is then collected, washed, and dried. This method has been successfully used to produce cobalt phosphate (Co₃(PO₄)₂) nanoparticles with varying precursor concentrations. sid.irafricaresearchconnects.com

Mechanism of Nucleation and Growth

The formation of this compound particles via co-precipitation follows a mechanism involving nucleation and subsequent growth. This process is governed by the level of supersaturation in the solution. pku.edu.cn

Nucleation: The process begins with nucleation, where a critical concentration of cobalt and phosphate ions in the solution leads to the formation of stable nuclei, or primary particles, on a nanometer scale. pku.edu.cn The nucleation can be either homogeneous, occurring spontaneously within the solution, or heterogeneous, occurring on existing surfaces or impurities. The rate of nucleation is highly dependent on the degree of supersaturation. pku.edu.cn

Growth: Once the nuclei are formed, they grow into larger particles. The growth mechanism for phosphate particles has been described as a process based on the aggregation of globular primary nanoparticles. researchgate.net These primary particles can self-assemble through oriented attachment to form more complex structures, such as nanosheets. These nanosheets can then further assemble into hierarchical, three-dimensional structures like the observed flower-like morphologies. researchgate.net Another potential growth mechanism is dissolving-recrystallization, where smaller, less stable particles dissolve and redeposit onto larger, more stable particles, a process also known as Ostwald ripening. pku.edu.cn The final size and morphology of the this compound particles are thus a result of the interplay between these nucleation and growth stages.

Parameters Governing Particle Size and Distribution

The ability to control the particle size and distribution of this compound is crucial for tailoring its properties for specific applications. Several parameters during synthesis significantly influence the morphology and dimensions of the resulting particles. Variations in reagent concentrations, the use of surfactants, and the adjustment of process conditions can lead to diverse structures, from nanoflakes to flower-like assemblies. redalyc.org

The use of cationic quaternary ammonium (B1175870) salt surfactants has been shown to provide control over the particle size and geometry of cobalt phosphate rosettes. nih.gov Even small changes in the surfactant concentration can effectively manage the diameter of these rosette structures. nih.gov Similarly, the introduction of polyvinyl alcohol (PVA) as a surfactant and pyrazole as a shape modifier in chemical synthesis from solutions containing phosphoric acid (H₃PO₄) and cobalt chloride (CoCl₂) influences the size and characteristics of the resulting flower-like structures. redalyc.org Altering the concentrations of these reagents and the process conditions can modify the distribution, density, geometry, and size of the final structures. redalyc.org

ParameterEffect on Particle Size and DistributionResearch Finding
Surfactant Concentration Allows for control over the diameter of cobalt phosphate rosettes.Novel cobalt phosphate rosettes' geometry and particle size can be controlled through the use of cationic quaternary ammonium salt surfactants. nih.gov
Reagent Concentration Variations in the concentration of precursors like H₃PO₄ and CoCl₂ lead to changes in the distribution and density of flower-like structures.The concentration of reagents in the dissolution process affects the geometry and size of the obtained structures. redalyc.org
Additives (e.g., PVA, Pyrazole) The use of polyvinyl alcohol and pyrazole as a surfactant and shape modifier, respectively, induces different shapes and sizes in flower-like structures.The presence or absence of these organic compounds leads to variations in the final morphology of the cobalt and hydrogen phosphate structures. redalyc.org

Successive Ionic Layer Adsorption and Reaction (SILAR) Method

The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a simple and cost-effective solution-based technique for depositing thin films. mrs-k.or.kr This method involves the sequential immersion of a substrate into cationic and anionic precursor solutions, separated by rinsing steps with deionized water to remove excess ions and prevent homogeneous precipitation. mrs-k.or.krias.ac.in The growth of the film occurs layer-by-layer, which allows for control over the thickness by adjusting the number of deposition cycles. mdpi.comresearchgate.net

For the synthesis of this compound nanosheets on a substrate like nickel foam, a typical SILAR process involves four steps per cycle:

Adsorption: The substrate is immersed in a cationic precursor solution, such as cobalt nitrate (Co(NO₃)₂·6H₂O).

Rinsing: The substrate is rinsed with deionized water to remove loosely bound ions.

Reaction: The substrate is then immersed in an anionic precursor solution, like sodium phosphate (Na₂HPO₄), where the reaction forms the cobalt phosphate layer.

Rinsing: A final rinse with deionized water completes the cycle.

This entire process can be repeated for a specified number of cycles to achieve the desired film thickness and morphology. mrs-k.or.kr For instance, a study reported using 100 cycles to produce amorphous cobalt phosphate hydrate nanosheets. mrs-k.or.kr

SILAR Cycle for this compound Synthesis
Step Solution/Action
1. AdsorptionCobalt Nitrate [(Co(NO₃)₂)·6H₂O]
2. RinsingDeionized Water (DIW)
3. ReactionSodium Phosphate [Na₂HPO₄]
4. RinsingDeionized Water (DIW)
Data derived from a 100-cycle synthesis process for cobalt phosphate hydrate nanosheets. mrs-k.or.kr

Template-Assisted Synthesis Strategies

Template-assisted synthesis is a versatile approach to fabricate materials with controlled and specific morphologies, such as hollow spheres, nanowires, or other complex structures. This method utilizes either a soft or hard template to direct the formation of the desired material.

Soft templates are dynamic, self-assembling structures like micelles or emulsion droplets, typically formed from organic molecules such as surfactants or polymers. nih.gov The synthesis occurs under relatively mild conditions, and the template can be easily removed. nih.gov Reverse micelles, which are nanosized water droplets dispersed in an oil phase and stabilized by surfactants, can act as nanoreactors to control particle size and shape. worldscientific.comresearchgate.net

The synthesis of Cobalt (II) phosphate nanostructures has been successfully achieved using catanionic reverse micelles. In one method, nanorods of cobalt phosphate were produced by reacting aqueous hexadecyltrimethylammonium phosphate [(CTA)₃PO₄] micelles with [Co(AOT)₂] reverse micelles in isooctane. rsc.org The resulting amorphous Co₃(PO₄)₂ nanorods were highly uniform in width (4–5 nm), a dimension constrained by the size of the reverse micelles. rsc.org Interestingly, the length of these nanorods could be influenced by modifying the molar ratio of the surfactant salts. rsc.org

Soft Template Synthesis of Cobalt (II) Phosphate
Template Type Catanionic Reverse Micelles
Reactants [Co(AOT)₂] and [(CTA)₃PO₄] micelles
Solvent Isooctane
Resulting Morphology Amorphous Co₃(PO₄)₂ nanorods
Size Control Width (4-5 nm) constrained by micelle size; length influenced by surfactant salt molar ratio.
Based on the synthesis of cerium/cobalt phosphate nanostructures in catanionic reverse micelles. rsc.org

Hard templates are pre-existing solid materials with defined structures that serve as scaffolds for the synthesis of the target material. After synthesis, the template is typically removed to yield a product with a morphology that is a negative replica of the template.

Carbon nanofibers (CNFs) have been employed as a hard template or support for the synthesis of hydrated cobalt phosphate. A facile hydrothermal method can be used to grow Co₃(PO₄)₂·8H₂O directly onto the surface of CNFs. frontiersin.orgnih.gov In a typical procedure, commercially available CNFs are dispersed in a solution of a cobalt salt, such as cobalt chloride (CoCl₂). frontiersin.org This mixture is then subjected to hydrothermal treatment in a Teflon-lined autoclave at elevated temperatures (e.g., 180°C for 24 hours). frontiersin.org The resulting composite material features flower-like structures of Co₃(PO₄)₂·8H₂O attached to the carbon nanofibers. frontiersin.orgresearchgate.net This approach yields a composite where the hydrated cobalt phosphate is integrated with a conductive and high-surface-area support. frontiersin.orgnih.gov

Hard Template Synthesis of this compound
Template Carbon Nanofibers (CNFs)
Synthesis Method Hydrothermal
Reactants CoCl₂, Commercial CNFs
Conditions 180°C for 24 hours in a Teflon-lined autoclave
Resulting Morphology Co₃(PO₄)₂·8H₂O flower-like structures attached to the surface of CNFs
Based on the synthesis of a Co₃(PO₄)₂·8H₂O/CNF composite. frontiersin.org

Other Emerging Synthesis Pathways

Beyond the established methods, research continues into novel pathways for synthesizing this compound with tailored properties.

The sol-gel process is a versatile wet-chemical technique used for fabricating materials, particularly metal oxides, from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. While widely used for cobalt oxides and other composite materials, ntnu.nokrishisanskriti.org its specific application for pure this compound is less commonly detailed than for related compounds. However, closely related solution-based methods like hydrothermal synthesis share fundamental principles with the sol-gel process, involving the controlled hydrolysis and condensation of molecular precursors in a solution.

For instance, highly active hydrous cobalt phosphate thin films have been synthesized via a one-pot hydrothermal method. rsc.org This process involves heating a solution of precursors, including a cobalt source and a phosphate source, in an autoclave at a specific temperature (e.g., 393 K). The use of a hydrolyzing agent like urea (B33335) can influence the structural and morphological properties of the resulting film, leading to microflower-like structures. rsc.org This demonstrates how solution-based techniques, which are conceptually similar to sol-gel methods, can be effectively used to produce crystalline hydrated cobalt phosphate films. rsc.org

Electrodeposition Methods

Electrodeposition has emerged as a rapid and effective method for synthesizing phosphate-based materials directly onto conductive substrates. This technique is particularly noted for the fabrication of partially phosphorylated cobalt iron phosphate, which has applications in electrolysis. dntb.gov.ua The process typically involves a one-pot electrodeposition on a substrate like titanium paper. researchgate.net

In a typical setup, an electrolyte bath is prepared containing the precursor salts, such as cobalt sulfate (B86663), iron sulfate, and a phosphorus source like sodium hypophosphite monohydrate. researchgate.net By controlling the electrodeposition conditions, such as the ratio of cobalt to iron and the applied current density, the composition and morphology of the resulting film can be precisely managed. researchgate.net For instance, cobalt iron oxyhydroxide (CoFe-OOH) can be formed and subsequently converted. researchgate.netmdpi.com

The resulting materials often consist of several phases, which can include CoFe phosphate, CoFe metal alloy, and hydroxides. researchgate.net This method allows for the creation of thin films and nanostructures, such as nanoporous nanowire arrays, which are beneficial for applications requiring high surface area. dntb.gov.ua The ability to form these complex structures directly on a substrate simplifies fabrication processes for various electrochemical devices. researchgate.net

Ultrasonication-Assisted Synthesis

Ultrasonication-assisted synthesis utilizes high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.govbeilstein-journals.org This process creates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate chemical reactions and influence the morphology of the resulting product. nih.govbeilstein-journals.org

This method has been successfully applied to produce uniform cobalt phosphate nanoparticles. bibliomed.org In a typical procedure, precursor solutions are subjected to high-power ultrasonic agitation. mdpi.com The power of the microwave or ultrasonic irradiation and the reaction time are key parameters that affect the final product. bibliomed.org Research has shown that increasing the irradiation power can lead to a decrease in the particle size of the synthesized cobalt phosphate. bibliomed.org For example, nearly spherical nanoparticles in the range of 60-80 nm have been formed after just 10 minutes of microwave irradiation. bibliomed.org

The application of high-power ultrasound can considerably speed up processes like crystallization and anion-exchange reactions. mdpi.com This technique is not only effective for the initial synthesis but can also be used for de-agglomerating the synthesized crystallites to facilitate their arrangement on a substrate. mdpi.com

Post-Synthesis Treatment and Modification of this compound

Thermal Treatment and Calcination Effects on Hydration States and Structure

Thermal treatment of cobalt(II) phosphate hydrates is a critical method for obtaining anhydrous salts and various condensed phosphate forms by carefully controlling the removal of water molecules. The process and the resulting products are highly dependent on the starting hydrate and the applied temperature. donnu.edu.uafunctmaterials.org.ua

For cobalt(II) dihydrogenphosphate tetrahydrate (Co(H₂PO₄)₂·4H₂O), the dehydration process occurs in distinct stages upon heating. donnu.edu.ua The initial heat treatment between 60°C and 120°C results in the removal of two water molecules, forming cobalt(II) dihydrogenphosphate dihydrate (Co(H₂PO₄)₂·2H₂O). donnu.edu.ua As the temperature increases to the 120°C–165°C range, a second dehydration stage occurs, leading to a mixture of two crystalline phases: anhydrous Co(H₂PO₄)₂ and Co₅(HPO₄)₂(PO₄)₂·4H₂O. donnu.edu.ua

Further heating initiates anionic condensation. At 185°C, condensed phosphates with 2 to 5 phosphate units are formed. donnu.edu.ua By 310°C, the composition simplifies, and the final product is identified as cobalt cyclotetraphosphate (Co₂P₄O₁₂), with crystallization completing at 345°C. donnu.edu.ua

The table below summarizes the thermal transformations of Cobalt(II) Dihydrogenphosphate Tetrahydrate.

Temperature RangeKey Processes and Resulting ProductsCitation
60°C – 120°CRemoval of two water molecules. donnu.edu.ua
Formation of Co(H₂PO₄)₂·2H₂O. donnu.edu.ua
Partial disproportionation forming CoHPO₄·1.5H₂O and H₃PO₄. donnu.edu.ua
120°C – 165°CSecond stage of dehydration. donnu.edu.ua
Formation of a mix of Co(H₂PO₄)₂ and Co₅(HPO₄)₂(PO₄)₂·4H₂O. donnu.edu.ua
185°CBeginning of anion condensation. donnu.edu.ua
Formation of condensed phosphates (n=2-5). donnu.edu.ua
310°C – 345°CSimplification of anionic composition. donnu.edu.ua
Formation and crystallization of cobalt cyclotetraphosphate (Co₂P₄O₁₂). donnu.edu.ua

Chemical Bath Sulfurization for Enhanced Properties

Chemical bath sulfurization is a post-synthesis modification technique used to enhance the electrochemical properties of cobalt phosphate hydrate. This process involves treating the synthesized material in a sulfur-containing chemical bath.

This method has been used on cobalt phosphate hydrate (CP) nanosheets, which were initially synthesized using the Successive Ionic Layer Adsorption and Reaction (SILAR) method. koreascience.kr The subsequent sulfurization transforms the material into sulphurated cobalt phosphate hydrate (CPS). koreascience.kr This treatment aims to improve the material's performance as a catalyst, particularly for the oxygen evolution reaction (OER). koreascience.kr

The enhancement in properties is attributed to changes in the material's intrinsic activity and structure. The sulfurization process can lead to well-aligned nanosheet structures that provide a significantly larger number of electrochemically active surface sites. koreascience.kr This modified structure facilitates faster electron transfer and improves the diffusion of the electrolyte, both of which are crucial for efficient electrocatalysis. koreascience.kr

The table below compares the electrochemical performance of cobalt phosphate hydrate before and after sulfurization.

MaterialOverpotential (mV)Tafel Slope (mV dec⁻¹)Citation
Cobalt Phosphate Hydrate (CP)279212 koreascience.kr
Sulphurated Cobalt Phosphate Hydrate (CPS)381212 koreascience.kr

Structural and Compositional Analysis of Cobalt Ii Phosphate Hydrate

Crystallographic Investigations

Crystallographic investigations are fundamental to elucidating the three-dimensional atomic arrangement within cobalt (II) phosphate (B84403) hydrates. These methods provide detailed information about the crystal structure, including the symmetry, unit cell dimensions, and the coordination of constituent ions.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray diffraction (XRD) is a powerful non-destructive technique used to identify the crystalline phases present in a material and to assess its degree of crystallinity. For cobalt (II) phosphate hydrates, XRD patterns serve as a fingerprint for distinguishing between different hydrated forms and for confirming the synthesis of the desired compound. researchgate.netresearchgate.net The sharpness and intensity of the diffraction peaks are indicative of the material's crystallinity; well-defined peaks suggest a highly crystalline structure, while broad humps may indicate an amorphous or poorly crystalline nature. researchgate.net

The XRD patterns of as-prepared cobalt (II) phosphate octahydrate, for instance, show good agreement with calculated patterns from its known crystal structure, confirming its phase identity. researchgate.net Similarly, upon thermal treatment, changes in the XRD patterns can be observed, indicating phase transformations due to dehydration. researchgate.net

Determination of Crystal System and Space Group (e.g., Monoclinic C2/m)

The analysis of XRD data allows for the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. Different hydrates of cobalt (II) phosphate crystallize in different systems.

Cobalt (II) Phosphate Octahydrate (Co₃(PO₄)₂·8H₂O): This hydrate (B1144303) is isostructural with vivianite, a hydrated iron phosphate mineral. iucr.orgresearchgate.net It crystallizes in the monoclinic crystal system with the space group C2/m . iucr.org

Cobalt (II) Phosphate Tetrahydrate (Co₃(PO₄)₂·4H₂O): This form is isotypic with hopeite, a zinc phosphate mineral, and belongs to the orthorhombic crystal system. nih.govuq.edu.auresearchgate.net

Anhydrous Cobalt (II) Phosphate (Co₃(PO₄)₂): For comparison, the anhydrous form crystallizes in the monoclinic system with the space group P2₁/c . materialsproject.orgmaterialsproject.org

The table below summarizes the crystallographic data for different forms of cobalt (II) phosphate.

CompoundCrystal SystemSpace Group
Cobalt (II) Phosphate OctahydrateMonoclinicC2/m
Cobalt (II) Phosphate TetrahydrateOrthorhombicPnma
Anhydrous Cobalt (II) PhosphateMonoclinicP2₁/c
Analysis of Hydration States (e.g., Octahydrate, Tetrahydrate)

XRD is a key method for identifying the specific hydration state of cobalt (II) phosphate. The number of water molecules in the crystal lattice directly influences the unit cell dimensions and symmetry, leading to distinct XRD patterns for each hydrate.

For example, the transition from cobalt (II) phosphate octahydrate to its anhydrous form upon heating is marked by a clear change in the XRD pattern, reflecting the loss of water molecules and the resulting structural rearrangement. researchgate.net The octahydrate and tetrahydrate forms also exhibit unique diffraction patterns that allow for their unambiguous identification. researchgate.netiucr.orgnih.gov

Crystal Structure Refinement

For cobalt (II) phosphate hydrates, structure refinement has been performed using data from single-crystal X-ray diffraction. iucr.orgnih.gov The refinement process confirms the positions of the cobalt and phosphate ions, as well as the water molecules, within the crystal lattice, leading to a detailed understanding of the coordination environments. For instance, in cobalt (II) phosphate tetrahydrate, the refinement of the structure reveals the precise atomic positions and confirms the presence of both tetrahedrally and octahedrally coordinated cobalt ions. nih.govresearchgate.net

Single Crystal X-ray Diffraction

For a definitive elucidation of the crystal structure, single-crystal X-ray diffraction is the most powerful technique. By analyzing the diffraction pattern from a single, well-ordered crystal, it is possible to determine the precise arrangement of atoms in the unit cell.

Elucidation of Coordination Environments of Cobalt and Phosphate

Single-crystal XRD studies have been instrumental in revealing the detailed coordination environments of both the cobalt and phosphate ions in various cobalt (II) phosphate hydrates.

In cobalt (II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O) , the structure consists of two distinct cobalt sites, both of which are octahedrally coordinated. These octahedra are linked together by the phosphate tetrahedra. iucr.org

In cobalt (II) phosphate tetrahydrate (Co₃(PO₄)₂·4H₂O) , the structure is more complex, featuring two different coordination environments for the cobalt ions. One cobalt ion is in a slightly distorted tetrahedral coordination, bonded to four oxygen atoms from four different phosphate anions. The second cobalt ion exhibits a distorted octahedral coordination, being bonded to two phosphate groups and four water molecules. nih.govuq.edu.auresearchgate.net The phosphate groups in this structure act as bridging ligands, connecting the cobalt centers to form a three-dimensional framework. nih.gov

The coordination of the phosphate group in these structures is as a tetrahedral PO₄³⁻ anion, which links the cobalt centers. nih.govmaterialsproject.orgwikipedia.org

The following table provides a detailed summary of the crystallographic data obtained from single-crystal X-ray diffraction studies for the octahydrate and tetrahydrate forms of cobalt (II) phosphate.

ParameterCobalt (II) Phosphate Octahydrate (Co₃(PO₄)₂·8H₂O) iucr.orgCobalt (II) Phosphate Tetrahydrate (Co₃(PO₄)₂·4H₂O) nih.gov
Crystal System MonoclinicOrthorhombic
Space Group C2/mPnma
a (Å) 10.021 (3)10.604 (3)
b (Å) 13.331 (3)18.288 (5)
c (Å) 4.673 (2)5.0070 (13)
α (°) ** 9090
β (°) 104.90 (6)90
γ (°) 9090
Volume (ų) **603.3 (0.8)971.0 (5)
Z 24

Scanning Electron Microscopy (SEM/FESEM) for Surface Morphology

Elemental and Chemical State Analysis

Analysis of the elemental composition and the oxidation states of the elements within cobalt (II) phosphate hydrate is essential for confirming its stoichiometry and chemical nature. Techniques such as Energy Dispersive X-ray Spectroscopy (EDX/EDS) and X-ray Photoelectron Spectroscopy (XPS) are instrumental in this regard.

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. It operates by detecting the characteristic X-rays emitted from a material when bombarded by an electron beam. msrjournal.com Each element emits X-rays at unique energy levels, allowing for the identification and quantification of the elements present.

Expected EDX Data for this compound

ElementExpected PresenceAtomic % (Theoretical, Anhydrous)
Cobalt (Co)Yes23.1%
Phosphorus (P)Yes15.4%
Oxygen (O)Yes61.5%

This table represents the theoretical atomic percentages for the anhydrous form, Co₃(PO₄)₂. The presence of water of hydration would also contribute to the oxygen peak.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

XPS analysis of cobalt (II) phosphate confirms the expected oxidation states of the constituent elements. The high-resolution XPS spectrum for the Co 2p region shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, which are characteristic of the cobalt oxidation state. For cobalt (II) phosphate, the Co 2p₃/₂ peak is observed at a binding energy of approximately 785.2 eV, and the Co 2p₁/₂ peak is found at around 801.1 eV. researchgate.net The presence of strong satellite peaks at higher binding energies (approximately 786 eV) is a distinctive feature of the Co(II) state, helping to differentiate it from other oxidation states like Co(III). researchgate.net

The P 2p spectrum exhibits a single peak at a binding energy of about 136.9 eV, which is indicative of phosphorus in the +5 oxidation state, consistent with the phosphate (PO₄³⁻) group. researchgate.net The O 1s spectrum typically shows a primary peak around 534.9 eV, corresponding to the oxygen in the phosphate groups. researchgate.net

XPS Binding Energy Data for Cobalt (II) Phosphate

Spectral RegionBinding Energy (eV)Inferred Oxidation State
Co 2p₃/₂~785.2Co²⁺
Co 2p Satellite~786Confirms Co²⁺
Co 2p₁/₂~801.1Co²⁺
P 2p~136.9P⁵⁺
O 1s~534.9O²⁻ (in PO₄³⁻)

Thermogravimetric Analysis (TGA) for Hydration and Thermal Stability

Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. This technique is particularly useful for determining the water of hydration and assessing the thermal stability of compounds like this compound.

The TGA curve of cobalt (II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O) demonstrates a distinct weight loss corresponding to the removal of water molecules. As the temperature is increased up to 200°C, the material gradually loses both adsorbed surface water and its eight molecules of crystal water. This dehydration process results in the formation of anhydrous cobalt (II) phosphate. The total weight loss observed in this step corresponds to the initial amount of water in the hydrated crystal structure.

Further heating beyond the dehydration temperature can lead to the decomposition of the anhydrous cobalt (II) phosphate, although the exact temperature for this decomposition is very high. For Co₃(PO₄)₂·8H₂O, it has been noted that the structure collapses above 600°C. msrjournal.com This indicates that the anhydrous form is thermally stable over a significant temperature range after the initial loss of water.

TGA Data for Cobalt (II) Phosphate Octahydrate (Co₃(PO₄)₂·8H₂O)

Temperature Range (°C)ProcessDescription
Room Temperature - 200°CDehydrationGradual loss of adsorbed and all 8 crystal water molecules.
> 600°CDecompositionCollapse of the crystal structure. msrjournal.com

Spectroscopic and Spectrochemical Characterization of Cobalt Ii Phosphate Hydrate

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful analytical tool for investigating the functional groups and bonding arrangements within a compound. By analyzing the interaction of infrared radiation or the inelastic scattering of monochromatic light, detailed information about the vibrational modes of molecules can be obtained.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups present in cobalt (II) phosphate (B84403) hydrate (B1144303). The resulting spectrum reveals the complex interplay between the phosphate anions, water molecules, and the cobalt-oxygen coordination.

In the FTIR spectra of cobalt (II) phosphate dihydrate, the internal vibrations of the H₂PO₄⁻ ions are prominent. researchgate.net Strong vibrational couplings are observed between the PO₄ stretching modes and the POH bending modes. researchgate.net The presence of protonated anions is indicated by a set of absorption bands in the 1900-2800 cm⁻¹ region. sworldjournal.com

The P-OH stretching vibration is typically identified by a medium band around 891 cm⁻¹. researchgate.net The in-plane and out-of-plane bending vibrations of the P-OH group occur in the regions of 1350-1200 cm⁻¹ and 950-750 cm⁻¹, respectively. researchgate.net For instance, in one study, these modes were identified in the IR spectrum at 1239 cm⁻¹ and 839 cm⁻¹. researchgate.net The weakening of the P–OH bond leads to a strengthening of the remaining P–O bonds, causing their stretching vibrations to shift to higher wavenumbers and bending vibrations to shift to lower wavenumbers. pocketdentistry.com

The following table summarizes the typical FTIR absorption bands for H₂PO₄⁻ vibrations in cobalt (II) phosphate hydrates:

Vibrational ModeWavenumber (cm⁻¹)Reference
P-OH Stretching~891 researchgate.net
P-OH In-plane Bending1239 researchgate.net
P-OH Out-of-plane Bending839 researchgate.net
Protonated Anion Bands1900-2800 sworldjournal.com

The presence of water molecules, both as coordinated ligands and as water of hydration, gives rise to distinct vibrational bands in the FTIR spectrum. The O-H stretching vibrations are observed as a broad absorption peak between 3500 cm⁻¹ and 2400 cm⁻¹. vub.be In some hydrated cobalt phosphates, bands around 3400 cm⁻¹ and 3307 cm⁻¹ are assigned to water stretching vibrations. The bending mode of water molecules is often seen as a less intense band around 1635 cm⁻¹. jconsortium.com

Water librations, which are the hindered rotational motions of water molecules within the crystal lattice, are also observable. Strong vibrational couplings can be established between the PO₄ bending modes and water librations. researchgate.net These librational modes, along with translation modes, are considered external vibrations and typically occur at lower energies than internal vibrations. pocketdentistry.com

The table below details the characteristic FTIR bands related to water molecules in cobalt (II) phosphate hydrates:

Vibrational ModeWavenumber (cm⁻¹)Reference
O-H Stretching3500-2400 vub.be
O-H Stretching~3400, ~3307
H-O-H Bending~1635 jconsortium.com

The interaction between the cobalt cation and the oxygen atoms of the phosphate and water ligands is reflected in the low-frequency region of the FTIR spectrum. The appearance of new peaks at 1079 cm⁻¹ and 560 cm⁻¹ with increasing cobalt content in some phosphate compounds are indexed to Co-O bending vibrations. vub.be In other cobalt-containing compounds, Co-O stretching vibrations have been attributed to bands around 445, 521, and 559 cm⁻¹. For cobalt oxide nanoparticles, a band at 567 cm⁻¹ was assigned to the Co-O stretching vibration mode. jconsortium.com

Characteristic FTIR bands for Co-O vibrations are presented in the following table:

Vibrational ModeWavenumber (cm⁻¹)Reference
Co-O Bending1079, 560 vub.be
Co-O Stretching445, 521, 559
Co-O Stretching567 jconsortium.com

The intricate network of hydrogen bonds within the crystal structure of cobalt (II) phosphate hydrate significantly influences the vibrational spectra. FTIR spectroscopy is a key technique for characterizing these networks. nih.gov The O···O hydrogen bonds can be discussed with respect to their strengths and the multi-band behavior of the OH stretching modes of the POH groups. researchgate.net The values of the correlation splittings of the γ(OH) vibrations indicate significant intra- and inter-chain interactions between the H₂PO₄⁻ ions. researchgate.net The presence of fairly short hydrogen bonds connecting water molecules to carbonyl groups can be indicated by the infrared spectra. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to the vibrations of non-polar bonds. In the context of this compound, Raman spectroscopy is particularly useful for studying the phosphate backbone and the Co-O interactions.

In the Raman spectra of Co(H₂PO₄)₂·2H₂O, the P-OH stretching vibration appears as a band at 891 cm⁻¹, while the in-plane and out-of-plane bending vibrations are observed at 1244 cm⁻¹ and 861 cm⁻¹, respectively. researchgate.net For Co₃(PO₄)₂·8H₂O, Raman peaks around 1000 cm⁻¹ are assigned to the triply degenerate n₃ antisymmetric stretching vibrations of the phosphate ligands. researchgate.net External modes for this compound are found in the 160-250 cm⁻¹ region. researchgate.net

The following table summarizes key Raman bands observed for cobalt (II) phosphate hydrates:

CompoundVibrational ModeWavenumber (cm⁻¹)Reference
Co(H₂PO₄)₂·2H₂OP-OH Stretching891 researchgate.net
Co(H₂PO₄)₂·2H₂OP-OH In-plane Bending1244 researchgate.net
Co(H₂PO₄)₂·2H₂OP-OH Out-of-plane Bending861 researchgate.net
Co₃(PO₄)₂·8H₂On₃(PO₄) Antisymmetric Stretching~1000 researchgate.net
Co₃(PO₄)₂·8H₂OExternal Modes160-250 researchgate.net

Electronic and Optical Spectroscopy

UV-Visible Spectroscopy for Electronic Transitions and Band Gap Determination

UV-Visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic structure of this compound. The absorption of light in the visible region is responsible for the compound's characteristic pink or violet color, which arises from electronic transitions within the d-orbitals of the Co²⁺ ion. semanticscholar.orgdocbrown.info

The diffuse reflectance spectra of anhydrous Co₃(PO₄)₂ show complex absorption features resulting from the presence of Co²⁺ ions in multiple coordination environments, specifically five- and six-fold coordination sites. uchicago.edu The interpretation is challenging because the absorption bands for these different geometries often occur at similar energies. uchicago.edu The spectra of hydrated cobalt complexes, such as the pink hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, show a primary absorption maximum (λ_max) around 540 nm. docbrown.info

These absorptions are due to d-d transitions, where an electron is excited from a lower energy d-orbital to a higher energy d-orbital. For Co²⁺ (a d⁷ ion) in an octahedral field, these transitions occur between the ground state and various excited states. The intensity and energy of these transitions are sensitive to the coordination geometry and the nature of the ligands (in this case, phosphate and water). uchicago.edu The probability of these electronic transitions, and thus the intensity of the color, is higher in non-centrosymmetric environments. uchicago.edu This technique is also used to determine the optical band gap of the material by analyzing the absorption edge.

Table 2: Electronic Transitions in Cobalt (II) Complexes

Wavelength (nm)Transition AssignmentCompound/Ion Context
~540⁴T₁g(F) → ⁴T₁g(P)[Co(H₂O)₆]²⁺ (Octahedral)
~475¹A₁g → ¹T₁g[Co(NH₃)₆]³⁺ (Octahedral)

This table provides examples of typical electronic transitions for aquated and amminated Co(II) and Co(III) ions for context. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy

Phosphorus-31 (³¹P) NMR for Phosphate Species

Phosphorus-31 (³¹P) Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for characterizing the phosphate species within this compound. The ³¹P nucleus is ideal for NMR studies due to its 100% natural abundance and a nuclear spin of 1/2, which results in sharp, easily interpretable spectra in many cases. wikipedia.org

Solid-state ³¹P Magic Angle Spinning (MAS) NMR studies on metal phosphates show a clear correlation between the ³¹P isotropic chemical shift and the specific type of phosphate group. rsc.org This allows for the differentiation of various phosphate species that may be present. For example, orthophosphate (PO₄³⁻), hydrogen phosphate (HPO₄²⁻), and dihydrogen phosphate (H₂PO₄⁻) groups resonate in distinct chemical shift regions. rsc.org

The presence of the paramagnetic Co²⁺ ion in this compound has a significant influence on the ³¹P NMR spectrum. Paramagnetic centers can cause substantial line broadening and changes in the nuclear spin-lattice (T₁) and spin-spin (T₂) relaxation times of nearby nuclei. core.ac.uk The observation of an isotropic shift or changes in relaxation times for the phosphorus signal is direct evidence of the phosphate group binding or being in close proximity to the cobalt ion. core.ac.uk While this paramagnetic broadening can make spectra more complex, it provides valuable information about the metal-ligand interactions within the structure.

Table 3: Typical ³¹P NMR Chemical Shifts for Different Phosphate Groups

Phosphate GroupChemical Shift Range (δ, ppm)
(H₂PO₄)⁻~ -10
(HPO₄)²⁻~ -20
(PO₄)³⁻~ -30

Chemical shifts are referenced to 85% H₃PO₄. Data is based on studies of layered metal phosphates. rsc.org

Electrochemical Research and Applications of Cobalt Ii Phosphate Hydrate

Energy Storage Applications

The unique electrochemical characteristics of cobalt (II) phosphate (B84403) hydrate (B1144303) make it a versatile material for various energy storage systems. Its ability to undergo fast and reversible redox reactions is central to its application in high-performance energy storage devices.

Supercapacitors and Supercapatteries

Cobalt (II) phosphate hydrate is extensively explored as an electrode material in supercapacitors and supercapatteries, devices that bridge the gap between traditional capacitors and batteries by offering high power density and reasonable energy density.

The energy storage mechanism in this compound electrodes is primarily based on pseudocapacitance. This phenomenon arises from fast, reversible Faradaic reactions occurring at or near the surface of the material. Specifically, the redox couple of Co²⁺/Co³⁺ is responsible for the charge storage process. The presence of water molecules within the hydrated structure is believed to facilitate ion transport and provide additional sites for electrochemical reactions, thereby enhancing the pseudocapacitive performance.

StrategyExampleEffect on Performance
Morphology Control Binder-free multilayer nano/microflakes on nickel foamIncreased electrochemically active surface area, leading to a maximum specific capacity of 868.3 C g⁻¹ (1578.7 F g⁻¹) at 5 mA cm⁻². researchgate.net
Composites Co₃(PO₄)₂·4H₂O/Graphene FoamImproved conductivity and superior capacitive behavior compared to the pristine cobalt phosphate material. up.ac.za

Good cycling stability and rate capability are critical for the practical application of supercapacitor electrodes. This compound-based electrodes have demonstrated promising results in this regard. For example, electrodes made from calcined Co₃(PO₄)₂ have shown over 95% capacitance retention after 800 cycles. researchgate.net Furthermore, a hybrid device utilizing a Co₃(PO₄)₂·4H₂O/graphene foam composite as the cathode exhibited exceptional cycling stability with approximately 99% specific capacity retention after 10,000 cycles. up.ac.za

The rate capability, or the ability to maintain high capacitance at high charge-discharge rates, is also a key performance metric. A binder-free Co₃(PO₄)₂·8H₂O electrode on nickel foam retained a high specific capacity of 566.3 C g⁻¹ even at a high current density of 50 mA cm⁻². researchgate.net This indicates the material's ability to handle rapid energy storage and delivery.

Electrode MaterialCycling PerformanceRate Capability
Calcined Co₃(PO₄)₂>95% capacitance retention after 800 cyclesSC values decreased with increasing current densities. researchgate.net
Co₃(PO₄)₂·4H₂O/GF composite~99% specific capacity retention after 10,000 cyclesAchieved a specific energy density of 24 Wh kg⁻¹ at a power density of 468 W kg⁻¹. up.ac.za
Co₃(PO₄)₂·8H₂O/NF-868.3 C g⁻¹ at 5 mA cm⁻² and 566.3 C g⁻¹ at 50 mA cm⁻². researchgate.net

The electrochemical performance of this compound is fundamentally linked to the Faradaic reactions involving the Co²⁺/Co³⁺ redox couple. Cyclic voltammetry studies reveal broad oxidation and reduction peaks that are characteristic of these redox transitions. sci-hub.se The reversible conversion between cobalt's +2 and +3 oxidation states allows for efficient charge storage and release. The introduction of coordinatively unsaturated cobalt atoms can lead to the formation of high-spin Co³⁺, which can exhibit faster electron transfer capabilities compared to the low-spin state, potentially enhancing the material's catalytic and energy storage properties. nih.gov

Battery Technologies

Beyond supercapacitors, this compound also shows potential for application in battery technologies, such as lithium-ion batteries. Transition metal phosphates are considered promising candidates for battery materials. researchgate.netrsc.org The structural framework of this compound can potentially accommodate the insertion and extraction of ions like Li⁺, a fundamental process in the operation of lithium-ion batteries. While research in this specific area is less extensive than in supercapacitors, the inherent redox activity of cobalt makes it a material of interest for developing new battery electrodes.

Electrocatalysis

This compound and its derivatives have emerged as significant materials in the field of electrocatalysis, particularly for water splitting reactions. Their earth abundance and notable catalytic activity make them promising alternatives to expensive precious metal catalysts. This section explores their application in the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER).

Oxygen Evolution Reaction (OER)

The electrocatalytic performance of cobalt phosphate hydrates is profoundly influenced by their design, including morphology, composition, and the coordination environment of the cobalt centers. rsc.orgnih.gov Researchers have developed various strategies to enhance their OER activity, focusing on increasing the number of active sites and improving intrinsic catalytic activity.

One effective approach involves tuning the morphology to create structures with high surface areas. For instance, hydrous cobalt phosphate thin films with a microflower-like structure composed of microplates have been synthesized hydrothermally. rsc.org Varying the concentration of urea (B33335) during synthesis allows for the modification of these microplates into thinner microflakes, which leads to a higher electrochemical active surface area (ECSA) of 1210 cm⁻² and lower electrochemical impedance. rsc.org This optimized morphology results in a low overpotential of 292 mV to achieve a current density of 10 mA cm⁻² in a 1.0 M KOH electrolyte. rsc.org

Another key strategy is the modulation of the cobalt coordination environment. A comparative study between anhydrous Co₃(PO₄)₂ (with tetrahedral Co sites) and Co₃(PO₄)₂·8H₂O (with octahedral Co sites) revealed that the tetrahedral coordination in the anhydrous form exhibits significantly enhanced OER activity. researchgate.net This enhancement is attributed to the tetrahedral geometry facilitating the formation of high-valent cobalt (hydr)oxide intermediates, which are the active species during the OER. researchgate.net Similarly, creating two-dimensional cobalt phosphate hydroxide (B78521) (Co₅(PO₄)₂(OH)₄) nanosheets with intrinsic lattice distortion in their CoO₆ octahedral chains has led to superior OER performance. sci-hub.se These nanosheets achieve a current density of 10 mA cm⁻² at an unprecedentedly low overpotential of 254 mV, outperforming standard Co₃(PO₄)₂ and Co(OH)₂. sci-hub.se

Doping with other elements is also a powerful tool. The introduction of iron into the cobalt phosphate structure to form FeₓCo₃₋ₓ(PO₄)₂ nanosheets can modify the electronic properties of the active sites, leading to enhanced performance. acs.org Furthermore, doping hydrous cobalt phosphate with ruthenium has been shown to increase electrical conductivity and promote OER activity, achieving an overpotential of 310 mV at 10 mA cm⁻² with just 5% Ru doping. chula.ac.thepfl.ch The addition of molecules like glycine (B1666218) during electrodeposition can also improve performance by assembling cobalt oxide clusters that increase the number of active reaction sites. nih.gov

The performance of these electrocatalysts is typically evaluated by several key metrics: the overpotential (η) required to reach a specific current density (commonly 10 mA cm⁻²), the Tafel slope, and long-term stability. A lower overpotential and a smaller Tafel slope indicate higher catalytic activity.

Table 1: OER Performance Metrics of Various Cobalt Phosphate-Based Electrocatalysts

Electrocatalyst Electrolyte Overpotential (η) @ 10 mA cm⁻² Tafel Slope (mV dec⁻¹) Stability Reference
Hydrous Co-Phosphate Microflakes 1.0 M KOH 292 mV 98 mV dec⁻¹ Stable for 10 h rsc.org
Co₅(PO₄)₂(OH)₄ Nanosheets 1.0 M KOH 254 mV 57 mV dec⁻¹ Not specified sci-hub.se
KCoPO₄ Alkaline 319 mV 61.8 mV dec⁻¹ Stable for 50 h rsc.org
5% Ru-doped Hydrous Co-Phosphate 1.0 M KOH 310 mV 62 mV dec⁻¹ Stable for 20 h epfl.ch
Co-P (8 wt% P) 1.0 M KOH 378 mV Not specified Not specified mdpi.com
Mechanism of Water Oxidation

Understanding the mechanism of water oxidation on cobalt phosphate catalysts is crucial for designing more efficient materials. Theoretical and experimental studies suggest that the process involves the formation of high-valent cobalt-oxo species as key intermediates. rsc.orgresearchgate.netkobe-u.ac.jp The catalyst is not merely a static surface but undergoes dynamic changes under operating conditions.

During electrocatalysis, a pre-catalytic oxidation wave is often observed, corresponding to the oxidation of Co(II) to Co(III) or Co(IV) species, which form the active catalytic sites. researchgate.net In situ spectroscopic studies have shown that under OER conditions, cobalt phosphate surfaces transform to form amorphous cobalt oxide or hydroxide (CoOₓ) layers, which are considered the true catalytic centers. researchgate.netnih.gov

Theoretical calculations on hydrated cobalt phosphate (CoPi) cluster models have elucidated the specific roles of the phosphate anions. rsc.orgresearchgate.netkobe-u.ac.jp The phosphate group acts as a proton acceptor, facilitating the deprotonation of water molecules. rsc.orgresearchgate.net It can also act as a "source of oxygen" by coordinating a water molecule and then releasing an oxygen atom to a neighboring cobalt-oxide surface, promoting the crucial O-O bond formation step. kobe-u.ac.jp The mechanism is proposed to proceed through the following general steps:

Oxidation of Co(II) sites to higher oxidation states (Co³⁺/Co⁴⁺).

Binding of water molecules to the active cobalt centers.

Proton-coupled electron transfer (PCET) steps to form cobalt-oxo (Co=O) or cobalt-hydroxo (Co-OH) species.

The rate-limiting step, which is often the formation of the O-O bond. This can occur either through a water nucleophilic attack on a Co=O species or through the coupling of two adjacent Co=O units. acs.org

Subsequent oxidation and proton release steps lead to the formation and liberation of O₂ gas, regenerating the catalyst's initial state. rsc.orgresearchgate.net

The spin electronic state of the hydrated CoPi surface has also been shown to influence the formation of the OOH intermediate, which is a key step before the final release of O₂. rsc.orgresearchgate.netkobe-u.ac.jp Ultimately, the synergy between the cobalt centers and the phosphate ligands is essential for the efficient and spontaneous progression of the water oxidation cycle. rsc.orgkobe-u.ac.jp

Hydrogen Evolution Reaction (HER)

While more commonly studied for OER, cobalt phosphate and particularly cobalt phosphide (B1233454) materials also exhibit catalytic activity for the HER, the other half-reaction of water splitting.

In acidic electrolytes, the HER proceeds through the reduction of protons (2H⁺ + 2e⁻ → H₂). The reaction mechanism generally involves three steps: the Volmer step (initial proton adsorption), followed by either the Heyrovsky step (electrochemical desorption) or the Tafel step (chemical desorption). nih.gov

Cobalt phosphide (CoP) based catalysts, often derived from cobalt phosphates, have shown promising HER activity in acidic solutions. nih.govrsc.org For instance, cobalt phosphides synthesized by the phosphidation of cobalt(II) acetate (B1210297) demonstrate good catalytic performance, requiring an overpotential of 160 mV to drive a current density of 10 mA cm⁻² in acidic electrolyte. nih.gov The activity is dependent on the precursor used, with more thermally stable cobalt salts leading to a higher yield of the active cobalt phosphide phase. nih.gov

The phase of the cobalt phosphide also plays a crucial role. Studies comparing CoP and Co₂P have shown that CoP generally exhibits higher intrinsic activity than Co₂P. rsc.org Furthermore, supporting these phosphides on conductive materials like carbon nanotubes (CNTs), especially nitrogen-doped CNTs (NCNTs), significantly enhances their performance by improving charge transport and creating strong catalyst-support interactions. rsc.org Doping cobalt phosphate with iron and fabricating it on a copper substrate (Fe₀.₄₃Co₂.₅₇(PO₄)₂/Cu) has also resulted in a catalyst with excellent HER performance in 0.5 M H₂SO₄, needing an overpotential of only 128.8 mV to achieve 100 mA cm⁻². acs.org

The Tafel slope is a critical diagnostic tool derived from the polarization curve (log(current density) vs. overpotential) that provides insight into the HER reaction mechanism and the rate-determining step (RDS). acs.org In acidic media, a Tafel slope of ~120 mV dec⁻¹ suggests the Volmer step is rate-limiting, ~40 mV dec⁻¹ points to the Heyrovsky step as the RDS, and ~30 mV dec⁻¹ indicates a rate-limiting Tafel step. nih.govacs.org

For cobalt phosphide catalysts prepared from cobalt(II) acetate, the Tafel slope for HER in acidic medium was not explicitly stated but their performance was noted as improved. nih.gov In a study of Fe-doped cobalt phosphate, the optimized catalyst exhibited a Tafel slope that, while not numerically specified for the acidic medium alone, demonstrated high efficiency. acs.org Generally, lower Tafel slopes are indicative of more favorable reaction kinetics.

Charge transfer resistance (Rct) is another important kinetic parameter, typically measured using electrochemical impedance spectroscopy (EIS). It represents the resistance to the transfer of electrons from the electrode surface to the reactant in the electrolyte. A smaller Rct value signifies faster charge transfer and more efficient catalysis. For Co-P catalysts, it has been shown that increasing the phosphorus content can lead to a decrease in charge transfer resistance, thereby enhancing HER activity. mdpi.com Similarly, analysis of cobalt phosphide nanostructures has demonstrated that a lower semicircle diameter in the Nyquist plot (from EIS), corresponding to a decreased Rct, correlates with more favorable HER kinetics. researchgate.net

Table 2: HER Performance Metrics of Cobalt Phosphate/Phosphide-Based Electrocatalysts in Acidic Media

Electrocatalyst Electrolyte Overpotential (η) @ 10 mA cm⁻² Tafel Slope (mV dec⁻¹) Reference
Co-Phosphide (from Co(II) acetate) Acidic 160 mV Not Specified nih.gov
Fe₀.₄₃Co₂.₅₇(PO₄)₂/Cu 0.5 M H₂SO₄ 128.8 mV (@ 100 mA cm⁻²) Not Specified acs.org

Overall Water Splitting

The introduction of other transition metals into the cobalt phosphate framework can further enhance its catalytic activity. For instance, iron-doped cobalt phosphate (FexCo3–x(PO4)2) nanosheets grown on a copper substrate have shown excellent performance for both HER and OER in alkaline media. acs.orgresearchgate.net An optimized composition of Fe0.43Co2.57(PO4)2/Cu demonstrated high efficiency and remarkable stability for over 100 hours of continuous operation in 1.0 M KOH. acs.orgresearchgate.net Similarly, nickel-cobalt (B8461503) phosphates (NCP) have been investigated as multifunctional materials for self-powered water splitting, acting as bifunctional catalysts for both hydrogen and oxygen evolution. acs.org

Electrochemical Sensing Mechanisms

Phosphate Sensing Applications

Cobalt-based materials, including cobalt (II) phosphate, have been extensively investigated for the electrochemical detection of phosphate ions in aqueous solutions. nih.govusda.gov The sensing mechanism is generally attributed to the interaction between phosphate ions and an oxidized cobalt surface. nih.govresearchgate.net It is suggested that a cobalt oxide layer, formed on the surface of the cobalt electrode, plays a crucial role. researchgate.net The detection is based on a mixed potential response, where the surface cobalt (II) oxide layer is consumed in a reaction with phosphate ions to form cobalt (II) phosphate (Co3(PO4)2). researchgate.net This interaction leads to a measurable, concentration-dependent shift in the electrode's potential. researchgate.net

The response of cobalt-based phosphate sensors is influenced by the pH of the solution, as the speciation of phosphate ions (H2PO4⁻, HPO4²⁻, PO4³⁻) is pH-dependent. nih.govresearchgate.net Studies have shown that cobalt electrodes can be sensitive to different phosphate species, and the sensor's performance can be optimized by controlling the pH. nih.govresearchgate.net For example, a cobalt-based microelectrode showed a linear response to both H2PO4⁻ and HPO4²⁻ ions, with slightly higher sensitivity at a higher pH. nih.gov

Various forms of cobalt-based materials have been developed for phosphate sensing, including pure metal electrodes, microelectrodes, thin films, and nanoparticles. nih.govresearchgate.net Cobalt oxide nanoparticles, in particular, have demonstrated enhanced sensing performance compared to bulk cobalt materials, which is attributed to their larger surface area providing more active sites for the reaction with phosphate ions. rsc.org For instance, cobalt oxide nanoparticles supported on multi-walled carbon nanotubes have been used to fabricate highly sensitive phosphate sensors. rsc.org

Detection Limits and Selectivity

The performance of electrochemical sensors based on cobalt (II) phosphate and related materials is characterized by their detection limit and selectivity towards phosphate ions over other potentially interfering anions. Research has yielded a range of detection limits depending on the specific sensor design and operating conditions.

For example, a cobalt-based microelectrode was reported to have a detection range of 10⁻⁵ to 10⁻¹ M and a detection limit of 7.5×10⁻⁵ M. nih.gov In another study, cobalt rod-based electrodes demonstrated a detection range of 10⁻⁵ to 10⁻¹ M with a detection limit of 10⁻⁵ mol/L in a specific soil extractant solution. usda.gov The use of nanomaterials has led to significantly lower detection limits. A sensor utilizing cobalt oxide nanoparticles supported on multi-walled carbon nanotubes achieved a detection range of 0.1 to 100 nM at pH 7, which is below the eutrophication threshold of 0.1 μM. rsc.org A colorimetric assay based on Co-based metal-organic frameworks reported a detection limit of 5.4 μg/L. mdpi.com

Selectivity is a critical parameter for the practical application of these sensors. Cobalt-based electrodes have shown good selectivity for phosphate over common interfering ions such as chloride (Cl⁻), nitrate (B79036) (NO₃⁻), and acetate. researchgate.net One study quantified the selectivity of cobalt rod electrodes, finding them to be 47 to 1072 times more responsive to phosphate than to interfering ions like HCO₃⁻, Cl⁻, Br⁻, NO₃⁻, Ac⁻, and F⁻. usda.gov However, some interference from sulfate (B86663) (SO₄²⁻) has been noted in certain cases. researchgate.net The selectivity is attributed to the specific chemical affinity between the cobalt oxide surface and phosphate ions. researchgate.net

The table below summarizes the detection limits of various cobalt-based phosphate sensors reported in the literature.

Sensor MaterialDetection LimitLinear RangeReference
Cobalt-based microelectrode7.5×10⁻⁵ M10⁻⁵ to 10⁻¹ M nih.gov
Cobalt rod-based electrode10⁻⁵ mol/L10⁻⁵ to 10⁻¹ mol/L usda.gov
Cobalt oxide nanoparticles on MWCNTs0.1 nM0.1 to 100 nM (at pH 7) rsc.org
Co-based metal-organic framework5.4 μg/L0.009 to 0.144 mg/L mdpi.com
Cobalt phosphate coated cobalt electrode1.15 μM (voltammetry)10 μM to 100 μM researchgate.net
Cobalt phosphate coated cobalt electrode0.13 nM (impedance)0.001 μM to 100 μM researchgate.net

Catalytic Research and Reaction Mechanisms of Cobalt Ii Phosphate Hydrate

General Catalytic Activity

Cobalt (II) phosphate (B84403) (Co₃(PO₄)₂) has been identified as a versatile solid-state heterogeneous catalyst, particularly in oxidative-dehydration and -dehydrogenation reactions. nih.gov Its catalytic prowess is significantly influenced by its structural and electronic properties. For instance, the coordination environment of the cobalt (II) ions plays a crucial role in its catalytic activity for the oxygen evolution reaction (OER). nih.gov A transformation from an octahedral to a tetrahedral configuration around the Co(II) ions can increase the Co-O covalency, leading to enhanced OER activity. nih.gov Specifically, dehydrated KCoPO₄ has demonstrated the ability to achieve a current density of 10 mA cm⁻² at a low overpotential of 319 mV in an alkaline electrolyte. nih.gov

The catalytic activity is also linked to the specific crystalline faces of the material. nih.gov Theoretical and experimental analyses have shown that the (011) face of cobalt orthophosphate possesses optimal structural features for catalysis. nih.gov This is attributed to the presence of fivefold-coordinated Co ions near vacant coordination sites, which are ideal for the chemisorption of reactants. nih.gov Nearby basic phosphate ions are also readily available to participate in C-H activation. nih.gov Furthermore, cobalt phosphate-based materials are recognized for their low cost, abundance, good stability, and high catalytic activity in the oxygen evolution reaction (OER), a key process in water splitting. rsc.org Hydrous cobalt phosphate thin films, for example, have shown remarkable electrocatalytic performance for the OER with a low overpotential of 292 mV at a current density of 10 mA cm⁻². rsc.org

Beyond oxidation reactions, cationic cobalt(II) complexes have been developed as highly active catalysts for the hydroformylation of alkenes, a process that converts them into aldehydes. nih.gov These catalysts approach the activity of more expensive rhodium-based systems. nih.gov

Water Oxidation Catalysis

Cobalt (II) phosphate hydrate (B1144303) is a prominent electrocatalyst for the oxygen evolution reaction (OER), particularly in neutral pH conditions. acs.orgstanford.edunih.gov The mechanism often involves the oxidation of Co(II) to higher oxidation states, such as Co(III) and Co(IV), which are believed to be key to its catalytic function. acs.org The process is thought to involve a rapid, one-electron, one-proton equilibrium between Co(III)-OH and Co(IV)-O, where a phosphate species acts as the proton acceptor. stanford.edunih.gov This is followed by a rate-limiting chemical step involving the formation of an oxygen-oxygen bond. stanford.edunih.gov

The presence of phosphate is crucial for the catalyst's activity at neutral pH. stanford.edunih.gov In the absence of a phosphate buffer, the catalytic activity is significantly diminished. stanford.edunih.gov This suggests that phosphate plays a key role in proton management during the water oxidation cycle. acs.org

Co-catalyst Functionality in Artificial Photosynthesis

In the realm of artificial photosynthesis, cobalt phosphate (Co-Pi) serves as a vital co-catalyst, enhancing the efficiency of photo-induced water oxidation. researchgate.netrsc.orgkobe-u.ac.jp Artificial photosynthesis aims to replicate the natural process of using sunlight to convert water and carbon dioxide into energy-rich compounds. researchgate.net The oxidation of water to produce molecular oxygen provides the necessary electrons for converting protons or carbon dioxide into fuels. researchgate.net

Role of Hydrated Phosphate in O-O Bond Formation and OOH Formation

Theoretical calculations have shed light on the critical role of hydrated phosphate in the mechanism of water oxidation catalyzed by cobalt phosphate. researchgate.netrsc.orgkobe-u.ac.jprsc.orgnih.gov The phosphate group acts as both a proton deliverer and a source of oxygen. researchgate.netrsc.orgrsc.orgnih.gov After the release of two electrons and two protons from the catalytic system, the phosphate strongly coordinates with a water molecule. rsc.orgkobe-u.ac.jp It then releases an oxygen atom that adsorbs onto the cobalt-oxide surface, leading to the spontaneous formation of an O-O bond with a neighboring hydroxyl group. rsc.orgkobe-u.ac.jp This O-O bond formation is a key step and appears to be independent of the spin electronic states of the cobalt centers. rsc.orgkobe-u.ac.jp

Following the O-O bond formation, the subsequent formation of a hydroperoxide (OOH) intermediate is dependent on the spin electronic states of the hydrated Co-Pi surface. researchgate.netrsc.orgnih.gov Once the OOH species is formed, the release of molecular oxygen (O₂) proceeds spontaneously after the further release of two electrons and two protons. researchgate.netrsc.orgnih.gov The phosphate anion is also believed to act as a proton acceptor during the water oxidation process. stanford.edu Research also suggests a structural role for phosphate ions, where they bind at the edges of cobalt-oxide fragments, limiting long-range ordering of the material. researchgate.net

Influence of Spin Electronic States on Catalytic Pathways

The spin electronic state of cobalt ions plays a significant role in the catalytic activity of cobalt-based materials for water oxidation. researchgate.netntu.edu.sgnih.govacs.org High-spin Co²⁺ and Co³⁺ cations on the surface of cobalt oxide catalysts are considered important for promoting the kinetics of the oxygen evolution reaction (OER) at neutral pH. ntu.edu.sgacs.org The high-spin configuration, with partially occupied e_g and t_2g orbitals, allows for stronger overlap with oxygen-related species compared to low-spin Co³⁺, which has empty e_g and fully occupied t_2g orbitals. acs.org This facilitates the adsorption of water oxidation intermediates, thereby enhancing the OER activity. acs.org

In some cobalt oxyhydroxides, doping with other elements like manganese can increase the population of cobalt sites from a low-spin to an intermediate-spin state. researchgate.netnih.gov This change in spin state can lead to lattice distortion and a smaller energy gap between d-orbitals, which promotes electron transfer and facilitates the formation of high-valent active species like *O-Co(IV). researchgate.netnih.gov This, in turn, reduces the energy barrier for the rate-determining step of the OER. researchgate.netnih.gov However, the relationship between spin state and OER activity can be complex and dependent on the pH. For instance, in acidic environments, low-spin Co³⁺ is considered essential for promoting surface reconstruction and OER catalysis, while surfaces with only high-spin Co²⁺ are not active. psi.ch Theoretical studies on hydrated cobalt phosphate have also indicated that the formation of the OOH intermediate is dependent on the spin electronic states of the catalyst's surface. researchgate.netrsc.orgnih.gov

Photocatalytic Degradation of Organic Pollutants

Cobalt phosphate-based materials have demonstrated potential as photocatalysts for the degradation of organic pollutants in wastewater. nih.gov Photoelectrochemical catalysis using these materials can effectively promote the rapid transfer of electrons, inhibit the recombination of photogenerated electron-hole pairs, and facilitate the generation of highly reactive hydroxyl radicals. nih.gov These radicals can then mineralize complex and refractory organic pollutants into simpler, less harmful substances like CO₂ and H₂O. nih.gov

When used as a co-catalyst with materials like tungsten trioxide (WO₃), cobalt phosphate can significantly enhance the degradation rate of organic pollutants. nih.gov For example, a Co-Pi/WO₃ composite film showed a degradation rate constant that was over 10 times higher than that of direct photocatalysis. nih.gov This improved performance is attributed to the ability of Co-Pi to reduce the recombination of photogenerated electron-hole pairs and increase the efficiency of electron transport. nih.gov

Degradation of Dyes (e.g., Rhodamine B, Methylene Blue)

Cobalt phosphate and related cobalt-based materials have been investigated for their ability to photocatalytically degrade organic dyes, which are common industrial pollutants.

Rhodamine B (RhB): Porous cobalt oxide (Co₃O₄) nanoparticles have shown effectiveness in the photocatalytic degradation of Rhodamine B under sunlight. irjet.net In one study, 90% of the RhB was degraded after 90 minutes of irradiation in the presence of Co₃O₄ nanoparticles. irjet.net The photocatalytic activity is influenced by the material's porous structure and its ability to absorb light. irjet.net Composites of cobalt phosphate with other materials, such as silver phosphate, have also been prepared to enhance the photodegradation of RhB. uitm.edu.my

Methylene Blue (MB): Cobalt-based photocatalysts have also been successfully used for the degradation of Methylene Blue. researchgate.netjwent.netjwent.netmdpi.comresearchgate.net Cobalt oxide (Co₃O₄) nanoparticles synthesized via co-precipitation methods have demonstrated high photocatalytic activity, achieving 91% degradation of Methylene Blue in 120 minutes under sunlight irradiation. jwent.netjwent.net The degradation efficiency can be influenced by factors such as pH, catalyst dosage, and dye concentration. jwent.netjwent.net For example, a higher pH and a larger catalyst dosage can lead to enhanced degradation. jwent.netjwent.net Cobalt-phosphate modified photoanodes have also shown high activity for the degradation of Methylene Blue. nih.gov Furthermore, composites like LaCoO₃ have proven to be efficient photocatalysts for Methylene Blue degradation under visible light. mdpi.com

Table 1: Photocatalytic Degradation of Dyes by Cobalt-Based Catalysts

Catalyst Dye Light Source Degradation Efficiency Time (min) Reference
Co₃O₄ Nanoparticles Rhodamine B Sunlight 90% 90 irjet.net
Co₃O₄ Nanoparticles Methylene Blue Sunlight 91% 120 jwent.netjwent.net
Co₃O₄ Nanoparticles Methylene Blue Sunlight 92% 120 jwent.netjwent.net
Co₃O₄ Nanoparticles Methylene Blue Sunlight 93% (at pH 9) 120 jwent.netjwent.net

Table of Mentioned Compounds

Compound Name Chemical Formula
Cobalt (II) phosphate Co₃(PO₄)₂
Cobalt (II) phosphate hydrate Co₃(PO₄)₂·xH₂O
Potassium cobalt phosphate KCoPO₄
Cobalt oxide CoO, Co₃O₄
Cobalt oxyhydroxide CoOOH
Rhodium Rh
Bismuth vanadate BiVO₄
Hematite α-Fe₂O₃
Hydroperoxide OOH
Molecular oxygen O₂
Manganese Mn
Tungsten trioxide WO₃
Carbon dioxide CO₂
Rhodamine B C₂₈H₃₁ClN₂O₃
Silver phosphate Ag₃PO₄
Methylene Blue C₁₆H₁₈ClN₃S
Lanthanum cobalt oxide LaCoO₃

Degradation of Other Organic Contaminants (e.g., Fluoroquinolones)

A primary mechanism for the degradation of these contaminants involves the activation of potent oxidizing agents like peroxymonosulfate (B1194676) (PMS). Cobalt ions are known to be effective activators of PMS, leading to the generation of highly reactive sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH). These radicals are capable of breaking down complex organic molecules into simpler, less harmful substances.

For instance, studies on cobalt-supported catalysts have demonstrated high efficiency in the degradation of ciprofloxacin (B1669076) (CIP), a common fluoroquinolone. In one such study, a cobalt-activated carbon (Co-AC) dual catalyst was used to activate persulfate (PS), a precursor to sulfate radicals. This system achieved complete degradation of CIP within 120 minutes under optimized conditions. The degradation was found to be dominated by sulfate radicals. researchgate.net Similarly, cobalt sulfide (B99878) (CoS₂) hollow nanospheres have been employed as PMS activators for the rapid degradation of ciprofloxacin, achieving complete removal in just 3 minutes at an initial pH of 8.0. researchgate.net

The presence of phosphate ions can, however, influence the catalytic process. In some systems, phosphate ions have been observed to inhibit the degradation rate by occupying the active sites on the catalyst surface, thereby hindering the activation of PMS. mdpi.comiwaponline.com This highlights the importance of understanding the specific interactions between the catalyst, the oxidant, and the target contaminant in a given system.

The table below summarizes the performance of various cobalt-based catalysts in the degradation of ciprofloxacin.

Catalyst Oxidant Degradation Efficiency Time (min) Key Findings Reference
Cobalt-activated carbon (Co-AC) Persulfate (PS) 100% 120 Sulfate radicals are the dominant reactive species. researchgate.net
Cobalt Sulfide (CoS₂) Peroxymonosulfate (PMS) 100% 3 High efficiency at slightly alkaline pH. researchgate.net
Manganese and Cobalt co-doped Titanium Dioxide (Mn-Co-TiO₂) Photocatalysis (UV) Not specified Not specified Follows pseudo-first-order kinetics. rootspress.org
Green Cobalt Oxide Quantum Dots (Co₃O₄ QDs) Photocatalysis (UV) High Not specified Efficient in impairing the bactericidal action of CIP. researchgate.net

Catalysis in Organic Synthesis (e.g., Sonochemical Oxidation)

Sonochemistry, the application of ultrasound to chemical reactions, offers a unique avenue for organic synthesis by creating localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species. While specific data on the use of this compound as a sonocatalyst for organic oxidation is scarce, the principles of sonocatalysis and the known oxidative capabilities of cobalt compounds suggest its potential in this area.

Sonochemical oxidation often involves the ultrasonic irradiation of a solution containing a catalyst and an oxidizing agent. The cavitation bubbles generated by ultrasound can act as microreactors, enhancing the decomposition of the oxidant and the formation of reactive radicals. omu.edu.tr Cobalt-based materials, including cobalt phosphates, can potentially serve as effective sonocatalysts due to their ability to facilitate redox reactions.

For example, the sonocatalytic degradation of organic dyes has been demonstrated using various catalysts. nih.gov The combination of ultrasound with a catalyst can significantly enhance the degradation efficiency compared to sonolysis or catalysis alone. nih.gov Research on the sonochemical synthesis of a nano-structured cobalt(II) complex demonstrates that ultrasound can be a viable method for preparing cobalt-based catalytic materials. dntb.gov.ua

While direct evidence for the sonochemical oxidation of organic compounds using this compound is not prominent in the reviewed literature, related research on cobalt borate (B1201080) shows its effectiveness in activating PMS for the degradation of various organic pollutants, including dyes and antibiotics. digitellinc.com This suggests that cobalt phosphates could exhibit similar catalytic activity under ultrasonic irradiation, potentially leading to efficient and green synthetic methods. The versatility of cobalt(II) porphyrins in catalyzing the aerobic oxidation of a wide range of organic compounds further underscores the potential of cobalt-based catalysts in organic synthesis.

Theoretical and Computational Investigations of Cobalt Ii Phosphate Hydrate

Electronic Structure Calculations

The electronic structure of cobalt (II) phosphate (B84403) hydrate (B1144303) is a key determinant of its physical and chemical properties, including its catalytic activity. Theoretical and computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the intricate electronic characteristics of this compound.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (or ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. In the context of cobalt (II) phosphate hydrate, DFT calculations have been employed to understand its fundamental properties.

For instance, DFT has been used to study the ground state of cobalt orthophosphate, Co₃(PO₄)₂, revealing details about its crystal structure and the coordination environments of the cobalt ions. nih.gov The structure consists of alternating layers of phosphate tetrahedra and cobalt polyhedra, with cobalt ions occupying both five- and six-coordinate sites. nih.gov Topological analysis of the electron density, both from experimental and theoretical DFT calculations, has shed light on the reactivity of the material, identifying specific crystal faces as potential reactive sites. nih.gov

Furthermore, DFT calculations have been crucial in understanding the catalytic properties of cobalt phosphate materials. For example, in studies of cobalt phosphate as a water oxidation catalyst, DFT has been used to model the structure of the catalytically active species, often referred to as Co-Pi. mit.edu These calculations suggest that the active catalyst consists of molecular-sized clusters of edge-sharing CoO₆ octahedra. mit.edu

First-principles calculations based on DFT have also been used to investigate the effect of cobalt coordination on catalytic activity. nih.gov By comparing different cobalt phosphate compounds, it was found that distorted tetrahedral geometry around the cobalt ion can lead to high catalytic activity for water oxidation. nih.gov DFT calculations have also shown that doping hydrous cobalt phosphate with other elements, such as Ruthenium, can enhance its electrical conductivity and promote the oxygen evolution reaction (OER). chula.ac.th

Table 1: Selected DFT Studies on Cobalt Phosphate Compounds

System StudiedKey Findings from DFT
Cobalt Orthophosphate (Co₃(PO₄)₂)Identified the (011) face as a likely reactive site for catalysis. nih.gov
Co-Pi Water Oxidation CatalystProposed a model of molecular-sized clusters of edge-sharing CoO₆ octahedra. mit.edu
Various Cobalt Phosphate CatalystsShowed that distorted tetrahedral cobalt geometry enhances water oxidation activity. nih.gov
Ru-doped Hydrous Cobalt PhosphateRevealed that Ru doping increases electrical conductivity and promotes OER activity. chula.ac.th

Band Structure Analysis

The band structure of a material describes the ranges of energy that an electron within the solid may have (called energy bands) and ranges of energy that it may not have (called band gaps). For cobalt (II) phosphate, band structure analysis provides insights into its electronic conductivity and optical properties.

The Materials Project, a computational materials science initiative, provides calculated band structures for many materials, including cobalt phosphate (Co₃(PO₄)₂). materialsproject.org While semi-local DFT calculations tend to underestimate band gaps, they still offer a qualitative understanding of the material's electronic nature. materialsproject.org The calculated band structure for monoclinic Co₃(PO₄)₂ suggests it is an insulator with a significant band gap. materialsproject.org

Analysis of Electronic States

In the case of Co-Pi, a water oxidation catalyst, X-ray Absorption Near Edge Structure (XANES) spectroscopy, in conjunction with theoretical modeling, has been used to probe the electronic states of cobalt. mit.edu These studies indicate that during water oxidation catalysis, the cobalt valency is greater than +3. mit.edu

Theoretical calculations on hydrated cobalt phosphate (CoPi) cluster models have explored the role of spin electronic states in the water oxidation mechanism. kobe-u.ac.jpnih.gov The calculations show that the formation of key intermediates, such as OOH, depends on the spin state of the hydrated CoPi surface. kobe-u.ac.jpnih.gov Furthermore, analysis of the molecular orbitals reveals the specific orbitals from which electrons are released during the catalytic cycle. kobe-u.ac.jp

Reaction Mechanism Modeling

Theoretical modeling plays a crucial role in understanding the complex reaction mechanisms that occur at the surface of this compound, particularly in its application as a catalyst.

Theoretical Tracing of Catalytic Pathways (e.g., Water Oxidation)

Computational methods have been extensively used to trace the step-by-step pathways of catalytic reactions involving cobalt phosphate. A prime example is the water oxidation reaction, a key process in artificial photosynthesis.

Theoretical studies using hydrated cobalt phosphate (CoPi) cluster models have elucidated the initial steps of water oxidation. kobe-u.ac.jpnih.govresearchgate.net These calculations have shown that the phosphate group plays a direct role by acting as a source of an oxygen atom and a deliverer of protons, leading to the spontaneous formation of an O-O bond after the release of two electrons and two protons. kobe-u.ac.jpnih.govresearchgate.net The subsequent formation of a hydroperoxo (OOH) intermediate and the eventual release of molecular oxygen (O₂) have also been modeled, revealing the dependence of these steps on the electronic spin states of the cobalt centers. kobe-u.ac.jpnih.gov

First-principles calculations have also been employed to investigate the water oxidation mechanism on different cobalt phosphate surfaces. nih.gov These studies suggest that surface reorganization induced by the phosphate ligands can create highly distorted tetrahedral cobalt sites where water molecules can bind favorably, resulting in a lower overpotential for the reaction. nih.gov

Table 2: Key Steps in the Theoretical Water Oxidation Mechanism on Hydrated Cobalt Phosphate

StepDescription
Initial State Hydrated cobalt phosphate surface.
Electron and Proton Release Release of two electrons and two protons.
O-O Bond Formation Phosphate coordinates with a water molecule and releases an oxygen atom to form an O-O bond with a neighboring hydroxyl group. kobe-u.ac.jpnih.gov
OOH Formation The formation of a hydroperoxo intermediate, dependent on the spin electronic state of the surface. kobe-u.ac.jpnih.gov
O₂ Release Spontaneous progression to O₂ formation after the release of two more electrons and two protons. kobe-u.ac.jpnih.gov

Validation of Theoretical Models with Vibrational Spectra

A critical aspect of computational modeling is the validation of the theoretical models against experimental data. Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, provides a powerful tool for this purpose, as the vibrational frequencies are sensitive to the local structure and bonding within a material.

Theoretical calculations of the vibrational spectra of hydrated CoPi cluster models have been compared with experimental Fourier Transform Infrared (FTIR) spectra of the CoPi surface. kobe-u.ac.jp The good agreement between the calculated and experimental spectra establishes the validity of the cluster models used to investigate the water oxidation reaction mechanism. kobe-u.ac.jp This validation lends confidence to the theoretical predictions about the roles of different components and the sequence of reaction steps.

Studies on cobalt dihydrogen phosphate dihydrate, Co(H₂PO₄)₂·2H₂O, have also utilized IR and Raman spectroscopy to probe the vibrational modes of the H₂PO₄⁻ ions and water molecules. researchgate.net These experimental studies provide valuable data that can be used to benchmark and refine theoretical calculations on related cobalt phosphate hydrate systems. The investigation of various cobalt(II)-nickel(II) hydrogenphosphates using vibrational spectroscopy has also provided insights into the state of water and protonated anions in the crystal lattice, which is crucial information for building accurate theoretical models. sworldjournal.com

Computational Studies of O-O Bond and OOH Formation

Theoretical investigations into the water-oxidation mechanism of hydrated cobalt phosphate (Co-Pi) have provided significant insights into the critical steps of O-O bond and hydroperoxyl (OOH) formation. kobe-u.ac.jprsc.org Computational studies using hydrated Co-Pi cluster models have been instrumental in elucidating a plausible reaction pathway. kobe-u.ac.jp These models are often validated through vibrational spectrum calculations to ensure they accurately represent the physical system. kobe-u.ac.jpresearchgate.net

A key finding from these theoretical calculations is the dual role of the phosphate group. It acts as a source of oxygen and as a "deliverer" of protons during the water oxidation cycle. kobe-u.ac.jpresearchgate.net The process is understood to begin with the release of two electrons and two protons from the system. kobe-u.ac.jp Following this initial oxidation, calculations show that the formation of an O-O bond occurs spontaneously. kobe-u.ac.jpresearchgate.net This step involves the phosphate group coordinating strongly with a water molecule, which then releases an oxygen atom that adsorbs onto the cobalt-oxide surface and bonds with a neighboring hydroxyl group. kobe-u.ac.jp Notably, this spontaneous O-O bond formation appears to be independent of the spin electronic states of the cobalt-oxide surface. kobe-u.ac.jp

However, the subsequent formation of the OOH group is highly dependent on the electronic spin states of the hydrated Co-Pi surface. kobe-u.ac.jprsc.org Potential energy curve calculations for the extension of the O-Co bond distance reveal that the reaction barriers for OOH formation vary significantly between different spin state combinations. kobe-u.ac.jp For instance, the formation of OOH proceeds spontaneously for a triplet-state hydrated Co-Pi surface with a singlet-state cobalt-oxide surface, whereas other combinations present considerable reaction barriers. kobe-u.ac.jp Once the OOH group is formed, the release of another two electrons and two protons leads to the spontaneous formation and subsequent desorption of molecular oxygen (O₂). kobe-u.ac.jpresearchgate.net

Table 1: Calculated Energetics for OOH Formation on Hydrated Co-Pi Surface

Hydrated Co-Pi Surface Spin StateCobalt-Oxide Surface Spin StateOOH Formation BarrierOutcome
TripletSingletLow / SpontaneousFavorable reaction
SingletDoubletLow / SpontaneousFavorable reaction
SingletSingletConsiderable BarrierUnfavorable reaction
TripletDoubletConsiderable BarrierUnfavorable reaction
This table is a qualitative representation based on findings that OOH formation is significantly dependent on the spin electronic states of the catalyst system. kobe-u.ac.jp

Molecular Dynamics Simulations for Structural Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for investigating the structural and dynamic properties of hydrated cobalt (II) ions at an atomic level. researchgate.net These simulations provide a detailed picture of the Co(II) aqua ion and its hydration shells in solution, which is fundamental to understanding the behavior of this compound.

To achieve realistic simulations, researchers develop accurate intermolecular potentials. This often involves generating an ab-initio potential for the Co(II)–H₂O interaction based on quantum mechanics (QM) calculations. researchgate.net These potentials can then be used in classical MD simulations to model the behavior of the ion in a large water box over time. researchgate.net

MD simulations yield critical structural information, such as radial distribution functions (RDFs), which describe the probability of finding an atom at a certain distance from a central atom. For Co(II) in water, the Co-O RDF typically reveals a distinct first hydration shell at a distance of approximately 2.00-2.10 Å and a second hydration shell around 4.05 Å. researchgate.net The integration of the first peak of the RDF provides the coordination number, which is consistently found to be six for the Co(II) aqua ion, confirming a hexahydrated structure. researchgate.net Beyond static structure, MD simulations capture the dynamics of the system, including the diffusional behavior of the hydrated ion and the residence time of water molecules in the hydration shells. researchgate.net Furthermore, these simulations have been used to build realistic models of amorphous cobalt-phosphate (Co-Pi) nanoparticles, demonstrating how disordered networks can give rise to stable, ordered crystallites containing layered and cubane-like motifs. acs.orgresearchgate.net

Table 2: Structural Properties of Hydrated Co(II) Ion from MD Simulations

PropertyValueSource
First Shell Co-O Distance2.00 - 2.10 Å researchgate.net
Second Shell Co-O Distance~4.05 Å researchgate.net
First Shell Coordination Number6 researchgate.net
Second Shell Coordination Number12 - 23 researchgate.net
Data derived from classical molecular dynamics simulations using ab-initio intermolecular potentials. researchgate.net

Computational Prediction of Spectroscopic Properties

Computational methods are essential for interpreting and predicting the spectroscopic properties of this compound and related complexes. The synergy between theoretical calculations and experimental spectroscopy provides a robust framework for structural and electronic characterization.

Density Functional Theory (DFT) is widely used to calculate vibrational spectra (Infrared and Raman). nih.gov By computing the harmonic vibrational frequencies of a proposed molecular structure, researchers can make detailed assignments of experimental spectral bands, confirming the coordination environment and the effects of intermolecular interactions like hydrogen bonding. kobe-u.ac.jpnih.gov The agreement between calculated and experimental spectra serves as a crucial validation for the computational model being used. kobe-u.ac.jpnih.gov

For electronic properties, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). science.govresearchgate.net These calculations provide excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands. researchgate.net This allows for the assignment of experimental spectral features to specific electronic transitions, such as d-d transitions on the metal center or charge-transfer bands. science.govresearchgate.net

Furthermore, computational simulations are vital for understanding X-ray Absorption Spectroscopy (XAS) data, including Extended X-ray Absorption Fine Structure (EXAFS). acs.orgresearchgate.net Structural models of Co-Pi nanoparticles generated from MD simulations can be used to simulate EXAFS spectra. acs.orgresearchgate.net A close match between the simulated and experimental spectra provides strong evidence for the validity of the proposed atomistic structure of the catalyst, including the presence of critical motifs like cobalt-oxo cubanes. acs.orgresearchgate.net Advanced techniques are also used to compute properties for more specialized spectroscopies, such as Electron Paramagnetic Resonance (EPR) and Magnetic Circular Dichroism (MCD), which give deep insight into the magnetic and electronic structure of paramagnetic Co(II) centers. researchgate.net

Advanced Computational Methodologies (e.g., LC-DFT for Exchange Effects)

Standard Density Functional Theory (DFT) approximations, such as the Generalized Gradient Approximation (GGA), can be limited when applied to transition metal systems like this compound. A primary issue is the self-interaction error, where an electron incorrectly interacts with its own charge density. royalsocietypublishing.org This error can lead to an underestimation of the band gap and favors the excessive delocalization of electrons, which is particularly problematic for systems with the localized d- and f-electrons found in transition metals. royalsocietypublishing.org

To overcome these limitations, advanced computational methodologies are employed. One of the most significant is Long-Range Corrected DFT (LC-DFT). kobe-u.ac.jpresearchgate.net LC-DFT functionals improve upon standard DFT by incorporating a portion of exact Hartree-Fock exchange, particularly at long inter-electron distances. kobe-u.ac.jproyalsocietypublishing.org This approach mitigates the self-interaction error and provides a more accurate description of electronic properties that are critical for understanding chemical reactivity. kobe-u.ac.jproyalsocietypublishing.org

In the specific context of the water-oxidation mechanism of hydrated cobalt phosphate, calculations have been performed using LC-DFT. kobe-u.ac.jp The inclusion of long-range exchange interactions is considered necessary to quantitatively investigate the chemical reactions involved, as it leads to a more accurate calculation of orbital energies. kobe-u.ac.jpresearchgate.net The ability to accurately model orbital energies and charge-transfer excitations is crucial for describing catalytic cycles, where electron transfer and changes in electronic structure are fundamental. researchgate.netscience.gov Therefore, the application of LC-DFT and other advanced methods that correctly handle exchange effects is vital for building predictive and reliable computational models of this compound and its catalytic functions. kobe-u.ac.jpresearchgate.net

Advanced Material Integration and Composites with Cobalt Ii Phosphate Hydrate

Design and Synthesis of Hybrid Materials

The performance of cobalt (II) phosphate (B84403) hydrate (B1144303) is significantly amplified when it is incorporated into hybrid materials. The design and synthesis of these composites are tailored to create synergistic structures with improved functionalities.

Carbonaceous materials are excellent supports for cobalt (II) phosphate hydrate due to their high conductivity, large surface area, and structural stability.

Carbon Nanofibers (CNFs): A composite of hydrated cobalt phosphate and carbon nanofibers (Co₃(PO₄)₂·8H₂O/CNFs) can be synthesized using a facile hydrothermal method. nih.gov In a typical process, a cobalt salt (e.g., Cobalt(II) chloride) is dispersed in deionized water, followed by the addition of commercial CNFs. nih.gov The mixture is then subjected to hydrothermal treatment in a Teflon-lined autoclave at elevated temperatures (e.g., 180°C for 24 hours). nih.gov This method facilitates the growth of cobalt phosphate structures, often in flower-like morphologies, directly onto the surface of the carbon nanofibers. nih.govfrontiersin.org

Graphene Oxide (GO) and Graphene Foam (GF): Cobalt phosphate can be integrated with graphene derivatives through various techniques. One method involves a co-precipitation approach to synthesize cobalt phosphate/graphene foam (Co₃(PO₄)₂/GF) composites. researchgate.net Another innovative technique is the photoassisted preparation of cobalt phosphate/graphene oxide (CoPi/GO) composites, where CoPi nanoplates are deposited onto GO sheets from an aqueous solution under photochemical conditions. researchgate.net Amorphous cobalt phosphate/carbon composites have also been synthesized in situ using phytic acid, with cobalt acetate (B1210297) as the precursor, directly onto a carbon cloth substrate. rsc.org

Combining this compound with other metal oxides or phosphates creates bimetallic or hybrid materials with unique electronic and catalytic properties.

Cobalt Manganese Phosphate: Cobalt manganese phosphate (H-CMP) thin films can be prepared on substrates like stainless steel via a facile hydrothermal method. acs.orgacs.org This approach allows for the synthesis of nano/microarchitectures, from microflowers to nanoflakes, with varying compositions of cobalt and manganese. acs.org The synergy between cobalt and manganese species in the resulting phosphate thin film leads to enhanced electrochemical performance. acs.orgacs.org

Cobalt Oxide/Phosphate Hybrids: Mesoporous nanosheet networked hybrids composed of cobalt oxide (Co₃O₄) and cobalt phosphate (Co₃(PO₄)₂) are synthesized by calcining a composite precursor of carbon, cobalt hydroxy carbonate, and cobalt phosphate. nih.gov This process results in a unique structure where electron transfer between the two cobalt species is facilitated, boosting catalytic activity. nih.gov

Synergistic Effects in Composite Structures

A primary advantage of composite formation is the improvement of electrical conductivity and the accessible surface area for electrochemical reactions.

In Co₃(PO₄)₂·8H₂O/CNF composites, the carbon nanofibers act as a conductive backbone, facilitating efficient charge transfer to the cobalt phosphate particles. nih.govfrontiersin.org The composite's flower-like morphology, grown vertically on the CNFs, exposes a high density of active sites, increasing the electroactive surface area. nih.gov Similarly, integrating cobalt phosphate with graphene foam results in a composite with remarkable gravimetric capacity, significantly higher than that of pure cobalt phosphate, due to the enhanced conductivity provided by the graphene network. researchgate.net The unique nano/microstructures achieved in cobalt manganese phosphate thin films also provide a large surface area for electrochemical reactions. acs.org

The structure of these composites is crucial for facilitating rapid ion and electron transport, which is essential for high-performance applications.

The composite of Co₃(PO₄)₂·8H₂O with CNFs demonstrates easy charge transfer from the cobalt phosphate to the electrode through the conductive nanofiber network. frontiersin.orgresearchgate.net The inherent structure of cobalt phosphate, with its large polyanionic (PO₄)³⁻ units, is believed to create open pathways that can support rapid ionic migration. frontiersin.org In composites of phosphate-silicate glass with uranyl hydroxy-phosphate, the material's structure is shown to govern the charge transport mechanism. mdpi.com This improved charge transport leads to better rate capabilities and lower resistance in electrochemical devices. For instance, the Co₃(PO₄)₂·8H₂O/CNF composite exhibits a low charge transfer resistance and a small Tafel slope, indicating favorable kinetics for reactions like the hydrogen evolution reaction (HER). nih.govfrontiersin.org

Fabrication of Thin Films and Electrodes

This compound and its composites are readily fabricated into thin films and electrodes for various electrochemical applications, particularly in energy storage and conversion.

The fabrication process often involves binder-free methods to maximize the active material's utilization and enhance conductivity. The hydrothermal method is commonly used to directly grow thin films of materials like hydrous cobalt phosphate and cobalt manganese phosphate onto conductive substrates such as stainless steel or nickel foam. acs.orgacs.orgrsc.org Another approach is the simple co-precipitation method to synthesize hierarchical structured cobalt phosphate nanoflakes, which can then be used to prepare electrodes. researchgate.net

For composite electrodes, materials like Co₃(PO₄)₂·8H₂O/CNF are collected after synthesis, washed, and dried to form a powder. nih.gov This powder can then be formulated into an ink and coated onto substrates to create electrodes for devices like supercapacitors or for electrocatalytic reactions. nih.govresearchgate.net Similarly, cobalt phosphate/graphene foam composites are used as the positive electrode in asymmetric supercapacitors. researchgate.net These fabrication techniques result in electrodes with robust structures, providing large pore channels for ion transport and numerous active sites for electrochemical reactions. researchgate.net

Research Findings on this compound Composites

Composite Material Synthesis Method Key Finding Application Reference
Co₃(PO₄)₂·8H₂O/CNF Hydrothermal Low overpotential (133 mV at 10 mA cm⁻²) and small Tafel slope (48 mV dec⁻¹) for HER. Electrocatalyst nih.gov, frontiersin.org
Co₃(PO₄)₂/GF Co-precipitation Gravimetric capacity of 57 mAh g⁻¹, significantly higher than pure Co₃(PO₄)₂ (21 mAh g⁻¹). Supercapacitor Electrode researchgate.net
Cobalt Manganese Phosphate (H-CMP) Hydrothermal Maximum specific capacitance of 571 F g⁻¹ at 2.2 A g⁻¹. Supercapacitor Electrode acs.org
Co₃(PO₄)₂-Co₃O₄ Hybrid Calcination of Precursor Low overpotential (270 mV at 10 mA cm⁻²) and Tafel slope of 39 mV dec⁻¹ for OER. Electrocatalyst nih.gov
Hierarchical Co₃(PO₄)₂ Nanoflakes Co-precipitation Specific capacitance of 350 F/g at 1 A/g with excellent cycling stability. Supercapacitor Electrode researchgate.net

Environmental Science Applications of Cobalt Ii Phosphate Hydrate

Degradation of Organic Pollutants in Wastewater

Cobalt (II) phosphate (B84403) is recognized for its catalytic capabilities, particularly as a water oxidation catalyst wikipedia.org. This property is fundamental to its application in the degradation of persistent organic pollutants in wastewater through processes known as Advanced Oxidation Processes (AOPs). AOPs generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can break down complex organic molecules into simpler, less harmful substances like carbon dioxide and water mdpi.comresearchgate.net.

The mechanism involves the catalyst, activated by an energy source (like light in photocatalysis), facilitating the breakdown of water molecules to produce these powerful oxidizing agents. The cobalt ions within the phosphate structure can act as active sites, promoting the generation of radicals that attack the organic pollutant molecules mdpi.combohrium.com.

While direct studies on Cobalt (II) phosphate hydrate (B1144303) are limited, research on related cobalt-based materials illustrates the effectiveness of cobalt-centered catalysts in these processes. For instance, cobalt-based Metal-Organic Frameworks (MOFs) and cobalt(II) phenylphenoxide complexes have demonstrated high efficiency in degrading various organic dyes mdpi.combohrium.com. These studies show that the presence of cobalt species is key to the catalytic activity. For example, scavenging experiments in studies using cobalt complexes confirmed that hydroxyl radicals (HO•) and electron vacancies (h+) are the primary active species responsible for the degradation process bohrium.com. The degradation kinetics in these systems often follows a pseudo-first-order model bohrium.com.

Interactive Table: Degradation Efficiency of Organic Dyes using Cobalt-Based Catalysts

Note: The following data is from studies on related cobalt-based compounds and is presented to illustrate the catalytic potential of cobalt species for pollutant degradation.

CatalystPollutantInitiator / ConditionsDegradation Efficiency (%)Reference
Cobalt(II) phenylphenoxidesMalachite greenHydrogen Peroxide89.7 bohrium.com
Cobalt(II) phenylphenoxidesMethyl orangeHydrogen Peroxide95.0 bohrium.com
Co-based MOFs (e.g., ZIF-67)Methylene bluePhotocatalysis>90 mdpi.com

Recovery of Metals from Industrial Effluents

The reviewed scientific literature does not provide specific instances of Cobalt (II) phosphate hydrate being utilized for the recovery of other metals from industrial effluents. Research in this area typically focuses on methods to recover cobalt itself from industrial wastewater due to its economic value or the use of other technologies like electrodeposition, ion exchange, and various adsorbents for recovering different metals untirta.ac.idmdpi.comresearchgate.net.

Future Research Directions and Challenges in Cobalt Ii Phosphate Hydrate Studies

Development of Novel Synthesis Methods for Tailored Architectures

The morphology and structure of cobalt (II) phosphate (B84403) hydrate (B1144303) play a crucial role in determining its physical and chemical properties. Consequently, the development of novel synthesis methods to create tailored architectures is a primary area for future research. Current methods, such as hydrothermal and solvothermal synthesis, have demonstrated the ability to produce various nanostructures, including nanosheets, flower-like structures, and nanorod bundles. electrochemsci.orgrsc.orgrsc.org

Future work should aim to move beyond these established techniques to gain even finer control over the material's architecture. This includes exploring the use of different precursors, solvents, and structure-directing agents to influence crystal growth and assembly. For instance, the use of polyvinyl alcohol and pyrazole (B372694) has been shown to modify the size and characteristics of flower-like structures. redalyc.org Similarly, the amount of hydrolyzing agents like urea (B33335) can impact the morphology of thin films. rsc.org Research into novel routes, such as the reaction of amine phosphates with Co(II) salts, has led to the formation of three-dimensional open-framework cobalt phosphates with distinct channel structures. nih.govacs.org

The goal is to develop synthesis protocols that are not only reproducible but also scalable, allowing for the production of cobalt (II) phosphate hydrate with precisely controlled particle size, porosity, and crystal faceting to enhance performance in specific applications.

Deeper Understanding of Structure-Property Relationships through Advanced Characterization

A thorough understanding of the relationship between the structure of this compound and its properties is fundamental to its rational design for targeted applications. While techniques like Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) are commonly used to characterize its morphology and crystal structure, future research should employ more advanced and in-situ characterization techniques. electrochemsci.orgrsc.org

For example, in-situ spectroscopic and microscopic techniques could provide real-time insights into the structural and chemical transformations of this compound during electrochemical processes like the oxygen evolution reaction (OER) or in catalytic reactions. Understanding the thermal behavior is also critical, as studies have shown that cobalt (II) dihydrogenphosphate tetrahydrate undergoes a series of dehydration and condensation steps upon heating, forming various intermediate phosphate species. donnu.edu.ua Detailed thermal analysis can help determine the operational limits and degradation pathways of the material in high-temperature applications.

Advanced computational modeling, such as Density Functional Theory (DFT), can complement experimental work by predicting stable crystal structures, electronic properties, and surface reactivity. This synergistic approach will enable a deeper understanding of how factors like the coordination environment of cobalt ions, the degree of hydration, and the presence of different phosphate anions influence the material's catalytic and electrochemical performance.

Exploration of New Catalytic and Electrochemical Applications

This compound has already demonstrated promise in several applications, including nonenzymatic glucose sensing, supercapacitors, and as a catalyst for the OER. electrochemsci.orgrsc.orgrsc.orgrsc.org However, the full scope of its potential applications is yet to be explored. Future research should focus on expanding its use in other areas of catalysis and electrochemistry.

Given the known catalytic activity of cobalt-based materials, this compound could be investigated as a catalyst for a wider range of organic reactions, such as oxidation of hydrocarbons and alcohols. mdpi.comresearchgate.net Its potential in photocatalysis, for instance in the degradation of organic pollutants, has been suggested and warrants further investigation. rsc.org Furthermore, its role in other important electrochemical reactions, such as the hydrogen evolution reaction (HER) and CO2 reduction, should be systematically studied. chemistryviews.orgresearchgate.netmdpi.com

The development of composite materials, where this compound is combined with other materials like carbon nanotubes or graphene, could also lead to enhanced performance and new functionalities. The following table summarizes some of the current and potential applications of this compound.

Application AreaSpecific UseKey Findings/Potential
Electrochemistry Nonenzymatic Glucose SensingNanosheet-modified electrodes show high sensitivity and stability. electrochemsci.org
SupercapacitorsNanorod bundles exhibit high specific capacitance and good cycling stability. rsc.org
Oxygen Evolution Reaction (OER)A promising low-cost catalyst with good activity and stability. rsc.orgrsc.orgrsc.org
Hydrogen Evolution Reaction (HER)Cobalt complexes have shown activity for photocatalytic hydrogen production. chemistryviews.org
Catalysis Photocatalytic DegradationPotential for degrading organic pollutants like rhodamine B. rsc.org
CO2 HydrogenationCobalt-based catalysts are effective for converting CO2 to valuable chemicals. researchgate.netmdpi.com
Fischer-Tropsch SynthesisCobalt catalysts are known for their activity in producing long-chain hydrocarbons. mdpi.com

Integration with Machine Learning and Artificial Intelligence for Materials Discovery

The traditional trial-and-error approach to materials discovery is often time-consuming and resource-intensive. The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful new paradigm for accelerating the discovery and design of novel materials, including new forms of this compound. nih.govaip.orgacm.orgyoutube.com

Future research should leverage ML models to predict the properties of yet-to-be-synthesized this compound structures. By training algorithms on existing experimental and computational data, it is possible to build predictive models that can screen vast numbers of potential compositions and structures for desired properties. acm.org For instance, ML could be used to identify synthesis parameters that are most likely to yield a specific morphology or to predict the catalytic activity of a hypothetical this compound structure.

Furthermore, AI can be employed to analyze large datasets from high-throughput experiments and complex characterization techniques, uncovering hidden correlations between synthesis conditions, structure, and performance. The use of explainable AI (XAI) can provide insights into why a particular material exhibits certain properties, guiding the rational design of improved materials. chemrxiv.org

Scale-Up and Economic Viability for Industrial Applications

For this compound to transition from a laboratory curiosity to a commercially viable material, significant challenges related to scale-up and economic feasibility must be addressed. While the starting materials are often described as low-cost and abundant, the synthesis methods themselves may not be easily scalable. rsc.orgmdpi.com

Future research must focus on developing synthesis routes that are not only effective in producing high-quality material but are also amenable to large-scale industrial production. This involves optimizing reaction conditions to maximize yield and minimize energy consumption and waste generation. A thorough techno-economic analysis will be required to evaluate the cost-effectiveness of different synthesis strategies and to identify potential bottlenecks in the production process.

Collaboration between academia and industry will be crucial to bridge the gap between laboratory-scale synthesis and industrial manufacturing, ensuring that the promising properties of this compound can be translated into real-world applications.

Addressing Long-Term Stability and Durability in Applied Systems

The long-term stability and durability of this compound are critical for its practical application in devices and industrial processes. While some studies have reported good stability over a limited number of cycles or hours, a more comprehensive understanding of its degradation mechanisms is needed. rsc.orgrsc.org

Future research should focus on long-term stability testing under realistic operating conditions for specific applications. This includes investigating the effects of factors such as pH, temperature, electrolyte composition, and the presence of contaminants on the structural and chemical integrity of the material. nih.gov For example, in electrochemical applications, it is important to understand how the material withstands prolonged potential cycling and the corrosive environment of the electrolyte. rsc.org

Advanced characterization techniques can be used to study the degradation pathways of this compound, identifying the chemical and physical changes that occur over time. This knowledge will be invaluable for developing strategies to improve the material's stability, such as surface coatings, doping with other elements, or the formation of composite materials. Ultimately, ensuring the long-term reliability of this compound is paramount for its successful implementation in commercial technologies.

Q & A

Q. What methodologies assess the environmental impact of cobalt(II) phosphate hydrate in lab waste streams?

  • Methodological Answer : Perform leaching tests (e.g., TCLP) to quantify Co²⁺ release into water. Use ICP-MS to detect trace metal contamination. Phytotoxicity assays (e.g., using Lemna minor) evaluate ecological risks. Always neutralize acidic waste streams before disposal to prevent metal mobilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.